PKI (14-24)amide TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H87F3N24O17 |
|---|---|
Molecular Weight |
1365.4 g/mol |
IUPAC Name |
(3S)-4-amino-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H86N24O15.C2HF3O2/c1-5-22(2)36(46(88)71-30(15-25-19-59-21-64-25)44(86)69-29(38(52)80)17-35(78)79)72-39(81)23(3)65-43(85)31(16-32(51)75)70-41(83)28(11-8-14-62-49(57)58)68-40(82)26(9-6-12-60-47(53)54)67-34(77)20-63-45(87)37(24(4)74)73-42(84)27(66-33(76)18-50)10-7-13-61-48(55)56;3-2(4,5)1(6)7/h19,21-24,26-31,36-37,74H,5-18,20,50H2,1-4H3,(H2,51,75)(H2,52,80)(H,59,64)(H,63,87)(H,65,85)(H,66,76)(H,67,77)(H,68,82)(H,69,86)(H,70,83)(H,71,88)(H,72,81)(H,73,84)(H,78,79)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62);(H,6,7)/t22-,23-,24+,26-,27-,28-,29-,30-,31-,36-,37-;/m0./s1 |
InChI Key |
WHXDJOUKXDRBLV-IQFKIXDSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PKI (14-24)amide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKI (14-24)amide TFA is a synthetic peptide fragment derived from the naturally occurring heat-stable protein kinase inhibitor (PKI). It serves as a potent and specific inhibitor of cAMP-dependent Protein Kinase A (PKA). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Core Mechanism of Action
This compound exerts its inhibitory effect by acting as a pseudosubstrate for Protein Kinase A (PKA). The peptide sequence of PKI (14-24)amide mimics the consensus phosphorylation site of PKA substrates. It binds with high affinity to the catalytic subunit of PKA, but lacks a hydroxyl group on the key serine or threonine residue, preventing phosphorylation and transfer of the gamma-phosphate from ATP. This stable, non-productive binding effectively sequesters the catalytic subunit, preventing it from phosphorylating its downstream targets.[1]
The trifluoroacetate (TFA) salt form of the peptide is commonly used to improve its solubility and stability for research purposes.
Quantitative Data
The inhibitory potency of PKI (14-24)amide has been quantified through various biochemical assays. The following table summarizes the key inhibitory constants.
| Parameter | Value | Reference |
| Ki (Inhibition Constant) | 340 nM | [1] |
| IC50 (Half-maximal Inhibitory Concentration) | 380 nM | [1] |
Signaling Pathway
This compound directly interferes with the PKA signaling pathway, a crucial cascade involved in numerous cellular processes including metabolism, gene expression, and cell proliferation.
Caption: PKA signaling pathway and the inhibitory action of this compound.
The diagram illustrates the activation of PKA by cAMP, leading to the release of the active catalytic subunit. This subunit can then phosphorylate various cytosolic and nuclear substrates. This compound acts by binding to the active catalytic subunit, forming an inactive complex and thereby blocking these downstream phosphorylation events.
Interestingly, the inhibition of PKA by PKI can divert the cAMP signal towards other pathways. By preventing PKA activation, elevated cAMP levels can instead activate Exchange Protein directly activated by cAMP (EPAC), which in turn can lead to the activation of the Ras-related protein 1 (Rap1) and the extracellular signal-regulated kinase (ERK) pathway.[2]
Caption: PKI as a molecular switch in cAMP signaling.
Experimental Protocols
In Vitro PKA Inhibition Assay (Competition Binding)
This protocol describes a competitive binding assay to determine the IC50 of this compound.
Materials:
-
Recombinant catalytic subunit of PKA
-
Fluorescently labeled PKI probe (e.g., FAM-IP20)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT
-
384-well, low-volume, black microplates
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In each well of the microplate, add:
-
5 µL of Assay Buffer
-
5 µL of the fluorescently labeled PKI probe (final concentration of 1 nM)
-
5 µL of the PKA catalytic subunit (final concentration of 5 nM)
-
5 µL of the this compound serial dilution.
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based PKA Activity Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on PKA activity in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound
-
Forskolin (or other adenylyl cyclase activator)
-
Phospho-CREB (Ser133) antibody
-
Total CREB antibody
-
Secondary antibodies
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed HEK293 cells in 12-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours in serum-free DMEM to reduce basal PKA activity.
-
Pre-treat the cells with varying concentrations of this compound for 6 hours.
-
Stimulate the cells with 50 µM forskolin for 30 minutes to activate PKA.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation of CREB at Ser133. Use total CREB as a loading control.
-
Quantify the band intensities to determine the effect of this compound on forskolin-induced CREB phosphorylation.
Caption: Workflow for a cell-based PKA activity assay.
Conclusion
This compound is a valuable research tool for the specific inhibition of PKA. Its mechanism as a pseudosubstrate inhibitor is well-characterized, and its potency has been determined quantitatively. The provided experimental protocols offer a starting point for researchers to investigate the role of PKA in various biological systems. Understanding the interplay between PKA inhibition and the potential activation of alternative signaling pathways like the EPAC-ERK cascade is crucial for the accurate interpretation of experimental results.
References
An In-depth Technical Guide to PKI (14-24)amide TFA as a PKA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Protein Kinase A (PKA) inhibitor, PKI (14-24)amide TFA. It details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in research and drug development.
Introduction to this compound
Protein Kinase A is a crucial enzyme in cellular signaling, mediating the effects of cyclic AMP (cAMP). Its dysregulation is implicated in numerous diseases, making it a significant target for therapeutic intervention. The heat-stable Protein Kinase Inhibitor (PKI) is an endogenous protein that specifically regulates PKA activity. PKI (14-24)amide is a synthetic peptide fragment derived from the inhibitory domain of PKI.[1] The trifluoroacetate (TFA) salt form of this peptide, this compound, enhances its solubility and stability, making it a reliable tool for in vitro and cell-based assays.[2]
Mechanism of Action: PKI (14-24)amide acts as a pseudosubstrate inhibitor.[1] It competitively binds to the catalytic subunit of PKA, preventing the phosphorylation of its natural substrates.[1]
Quantitative Data
The inhibitory potency of PKI (14-24)amide has been quantified, providing essential data for experimental design.
| Parameter | Value | Reference |
| IC50 | 380 nM | [1] |
| Ki | 340 nM | [1] |
| Molecular Formula | C51H87F3N24O17 | [3] |
| Molecular Weight | 1365.38 g/mol | [3][4] |
| Amino Acid Sequence | Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2 (GRTGRRNAIHD-NH2) | [4] |
PKA Signaling Pathway and Inhibition
The following diagram illustrates the canonical PKA signaling pathway and the point of inhibition by PKI (14-24)amide.
Experimental Protocols
The following are detailed methodologies for assessing the inhibitory activity of this compound against PKA.
In Vitro PKA Kinase Activity Assay (ELISA-based)
This protocol is adapted from commercially available PKA kinase activity assay kits.
Objective: To determine the IC50 of this compound by measuring the inhibition of PKA-mediated phosphorylation of a specific substrate in a cell-free system.
Materials:
-
PKA Substrate Microtiter Plate (pre-coated with a PKA-specific peptide substrate)
-
Recombinant active PKA enzyme
-
This compound
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Phosphospecific Substrate Antibody
-
Anti-Rabbit IgG:HRP Conjugate
-
TMB Substrate
-
Stop Solution
-
Wash Buffer
-
Microplate reader
Experimental Workflow Diagram:
References
An In-depth Technical Guide to the Structure and Function of PKI (14-24)amide Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the protein kinase inhibitor (PKI) (14-24)amide peptide, a crucial tool in the study of cAMP-dependent protein kinase A (PKA) signaling. We will delve into its structure, mechanism of action, and functional implications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Introduction to PKI and the PKA Signaling Pathway
Cyclic AMP (cAMP)-dependent protein kinase A (PKA) is a key enzyme in cellular signaling, regulating a vast array of processes including metabolism, gene transcription, and cell growth.[1] The activity of PKA is tightly controlled, and its dysregulation is implicated in various diseases. The protein kinase inhibitor (PKI) is an endogenous, heat-stable protein that specifically inhibits the catalytic subunit of PKA.[1][2] Synthetic peptides derived from the inhibitory domain of PKI, such as PKI (14-24)amide, have been developed as potent and specific tools to probe PKA function in vitro and in cellular contexts.[1][2]
The PKA signaling pathway is initiated by the binding of extracellular signals to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins, modulating their activity. PKI peptides exert their inhibitory effect by directly binding to these free catalytic subunits.[1][3]
Structure of PKI (14-24)amide
PKI (14-24)amide is a synthetic peptide corresponding to amino acid residues 14 to 24 of the native PKI protein. Its primary amino acid sequence is Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2.[1] This sequence contains a pseudosubstrate motif that mimics the consensus phosphorylation site of PKA substrates but lacks a phosphorylatable serine or threonine residue.[2][3]
The three-dimensional structure of the PKA catalytic subunit in complex with a similar PKI peptide (PKI 5-24) has been elucidated by X-ray crystallography.[4][5][6] This has provided critical insights into the molecular basis of inhibition. The PKI peptide binds to the active site cleft of the PKA catalytic subunit, a region that also binds ATP and the substrate protein.[5][6] Key interactions include:
-
Arginine Residues: The arginine residues within the PKI peptide form crucial salt bridges with acidic residues in the PKA catalytic subunit, anchoring the inhibitor in the active site.
-
Hydrophobic Interactions: Hydrophobic residues of the PKI peptide interact with a hydrophobic pocket on the surface of the PKA catalytic subunit, further stabilizing the complex.[7]
-
Main Chain Hydrogen Bonds: The backbone of the PKI peptide forms hydrogen bonds with the catalytic loop of the PKA enzyme.
This high-affinity binding physically obstructs the access of genuine substrates to the catalytic machinery of the enzyme, leading to potent inhibition.[3]
Function and Mechanism of Action
The primary function of PKI (14-24)amide is the potent and specific inhibition of PKA.[8][9][10] It acts as a competitive inhibitor with respect to the protein substrate.[3] The mechanism of inhibition involves the PKI peptide acting as a pseudosubstrate.[2][3] It binds to the active site of the PKA catalytic subunit with high affinity but cannot be phosphorylated due to the absence of a hydroxyl-containing amino acid at the phosphorylation site.[3] This stable, non-productive complex effectively sequesters the active enzyme, preventing it from phosphorylating its downstream targets.
Quantitative Analysis of PKA Inhibition
The inhibitory potency of PKI (14-24)amide has been quantified and compared to other PKI-derived peptides. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to express the efficacy of an inhibitor.
| Peptide Inhibitor | Amino Acid Sequence | Ki (nM) | IC50 (nM) | Reference |
| PKI (14-24)amide | Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2 | 340 | 380 | [1][2] |
| PKI (6-22)amide | Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH2 | 7.4 | 8.4 | [1][2] |
| PKI (5-24)amide | Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2 | 19 | 22 | [1][2] |
Table 1: Comparative inhibitory potency of different PKI-derived peptides against PKA.
As indicated in the table, while PKI (14-24)amide is a potent inhibitor, other longer fragments of PKI exhibit even higher affinity for the PKA catalytic subunit.[1][2] The choice of inhibitor may therefore depend on the specific experimental requirements for potency and cell permeability.
Experimental Protocols
In Vitro PKA Kinase Activity Assay with PKI (14-24)amide Inhibition
This protocol describes a typical in vitro kinase assay to measure PKA activity and its inhibition by PKI (14-24)amide. The assay is based on the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKA substrate peptide, such as Kemptide.[11]
Materials:
-
Purified PKA catalytic subunit
-
PKI (14-24)amide
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper[11]
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents: Dilute the PKA enzyme, PKI (14-24)amide, and substrate peptide to the desired concentrations in kinase reaction buffer.
-
Set up Reactions: In microcentrifuge tubes, combine the kinase reaction buffer, PKA substrate peptide, and varying concentrations of PKI (14-24)amide (or vehicle control).
-
Initiate Reaction: Add the PKA enzyme to each tube and pre-incubate for a short period (e.g., 10 minutes) at 30°C to allow for inhibitor binding.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP to each tube.
-
Incubate: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes). The reaction time should be within the linear range of the assay.[11]
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Spot onto P81 Paper: Spot an aliquot of each reaction mixture onto a numbered P81 phosphocellulose square.[11] The P81 paper will bind the phosphorylated peptide.
-
Wash: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]
-
Quantify: Place the washed P81 paper squares into scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKA inhibition for each concentration of PKI (14-24)amide and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 3. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. johnmsanderson.com [johnmsanderson.com]
- 6. Crystal structure of the catalytic subunit of cAMP-dependent protein kinase complexed with MgATP and peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Edmond Fischer’s kinase legacy: History of the Protein Kinase Inhibitor and PKA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 10. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. promega.com [promega.com]
An In-Depth Technical Guide to PKI (14-24)amide TFA for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potent Protein Kinase A (PKA) inhibitor, PKI (14-24)amide TFA. It is designed to be a core resource for researchers utilizing this tool in their exploration of cellular signaling pathways and therapeutic development.
Introduction to this compound
PKI (14-24)amide is a synthetic peptide fragment derived from the heat-stable protein kinase inhibitor (PKI). The trifluoroacetate (TFA) salt form enhances its solubility and stability for research applications. This peptide acts as a highly specific and potent inhibitor of cAMP-dependent Protein Kinase A (PKA), a crucial enzyme in numerous signal transduction pathways. By binding to the catalytic subunit of PKA, PKI (14-24)amide effectively blocks its kinase activity, making it an invaluable tool for dissecting the roles of PKA in various physiological and pathological processes.[1][2]
Mechanism of Action
PKI (14-24)amide functions as a pseudosubstrate inhibitor. It mimics the PKA phosphorylation site on substrate proteins and binds with high affinity to the active site of the PKA catalytic subunit.[1] This binding event physically obstructs the access of genuine substrates to the catalytic machinery, thereby preventing the transfer of phosphate from ATP to the serine or threonine residues of target proteins. This targeted inhibition allows for the specific interrogation of PKA-mediated signaling events.
Quantitative Data
The inhibitory potency of PKI peptides has been characterized by various parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific peptide sequence and the experimental conditions.
| Peptide Fragment | Parameter | Value | Notes |
| PKI (14-24)amide | Ki | 340 nM | Determined by De Boer et al. (2005), indicating a lower potency compared to other PKI fragments under their experimental conditions.[1] |
| PKI (14-24) | IC50 | 2.7 ± 0.3 µM | Determined in a fluorescence polarization assay measuring displacement of a fluorescently labeled probe from the PKA catalytic subunit.[3] |
| PKI (5-24)amide | Ki | 19 nM | A longer peptide fragment exhibiting higher potency.[1] |
| PKI (6-22)amide | Ki | 7.4 nM | Demonstrates the highest inhibition potency among the compared fragments.[1] |
Signaling Pathways
Protein Kinase A is a central node in a major signaling pathway that responds to a wide array of extracellular signals. The canonical PKA signaling cascade is initiated by the binding of ligands to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These active subunits can then phosphorylate a multitude of downstream targets in the cytoplasm and nucleus, regulating processes such as gene expression, metabolism, and cell growth.
Experimental Protocols
In Vitro PKA Kinase Assay
This protocol provides a framework for assessing the inhibitory activity of this compound on PKA in a controlled, cell-free environment.
Materials:
-
Recombinant PKA catalytic subunit
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[4]
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute this compound in a suitable solvent (e.g., sterile water or buffer) to create a stock solution. Prepare serial dilutions of the inhibitor.
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, recombinant PKA enzyme, and the PKA substrate peptide.
-
Inhibitor Addition: Add the various dilutions of this compound or a vehicle control to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-90 minutes).[5][6][7]
-
Terminate Reaction: Stop the reaction according to the chosen detection method (e.g., by adding a stop solution).
-
Detection: Quantify the extent of substrate phosphorylation. This can be achieved through various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.
-
ELISA-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.[5][7][8]
-
Luminescence-based assay: Measuring the amount of ADP produced using a system like the ADP-Glo™ assay.[4]
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cell-Based PKA Activity Assay
This protocol outlines a general procedure to investigate the effect of this compound on PKA activity within a cellular context. Note that the cell permeability of standard PKI (14-24)amide is low; therefore, cell permeabilization or the use of modified, cell-permeable versions of the peptide may be necessary for intracellular inhibition.
Materials:
-
Cultured cells of interest
-
Cell culture medium and reagents
-
PKA activator (e.g., Forskolin, 8-Bromo-cAMP)
-
This compound (or a cell-permeable variant)
-
Cell lysis buffer
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against a known phosphorylated PKA substrate (e.g., phospho-CREB)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with this compound (if using a cell-permeable version) for a predetermined time.
-
PKA Activation: Stimulate the cells with a PKA activator (e.g., Forskolin) to induce PKA activity.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of substrate phosphorylation in the presence and absence of the inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment designed to investigate the role of PKA in a specific cellular response using this compound.
Conclusion
This compound is a powerful and specific tool for the inhibition of PKA in a variety of experimental settings. Its well-defined mechanism of action and the availability of quantitative inhibitory data make it an essential reagent for researchers in cell biology, pharmacology, and drug discovery. By carefully designing and executing experiments using the protocols and workflows outlined in this guide, scientists can effectively elucidate the intricate roles of PKA signaling in health and disease.
References
- 1. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Assay Principle for Modulators of Protein-Protein Interactions and its Application to non-ATP-Competitive Ligands Targeting Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. arborassays.com [arborassays.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. abcam.com [abcam.com]
The Biological Function of the PKI Alpha Peptide Fragment (14-24): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cAMP-dependent protein kinase (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including metabolism, gene expression, and cell cycle regulation. The activity of PKA is tightly controlled, in part, by endogenous protein kinase inhibitor (PKI) proteins. PKI alpha (PKIα) is a potent, heat-stable inhibitor of the catalytic subunit of PKA. The inhibitory domain of PKIα has been localized to its N-terminus, and synthetic peptides mimicking this region are widely used as specific and potent tools to study PKA signaling. This technical guide focuses on the biological function of a key inhibitory fragment, the PKI alpha peptide (14-24)amide.
Core Biological Function and Mechanism of Action
The primary biological function of the PKI alpha (14-24) peptide is the potent and specific inhibition of the catalytic subunit of Protein Kinase A (PKA).[1][2] This inhibitory action is achieved through a pseudosubstrate mechanism. The amino acid sequence of PKI (14-24) mimics the consensus phosphorylation site of PKA substrates but lacks a phosphorylatable serine or threonine residue. This allows the peptide to bind with high affinity to the active site of the PKA catalytic subunit, effectively blocking the binding and phosphorylation of genuine PKA substrates.[1][3]
The inhibition by PKI peptides is competitive with respect to the protein or peptide substrate.[3] The binding of PKI to the PKA catalytic subunit occurs after the holoenzyme, consisting of two regulatory and two catalytic subunits, dissociates in the presence of cyclic AMP (cAMP).[1][4] Beyond direct inhibition, PKI also plays a role in the regulation of the subcellular localization of the PKA catalytic subunit by facilitating its export from the nucleus.[1][4]
Amino Acid Sequence:
The amino acid sequence for the synthetic PKI alpha (14-24)amide peptide is: Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2[1][5]
Quantitative Data
The inhibitory potency of the PKI alpha (14-24)amide peptide has been quantified through various biochemical assays. The following table summarizes the available data.
| Parameter | Value | Method | Reference |
| Ki | 340 nM | Electrospray Ionization Mass Spectrometry (ESI-MS) based kinase assay | [1][3] |
| IC50 | 380 nM | Electrospray Ionization Mass Spectrometry (ESI-MS) based kinase assay | [1][3] |
Note: Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. While related, these values can differ based on experimental conditions, particularly the substrate concentration.
Signaling Pathway
The PKI alpha (14-24) peptide directly interferes with the canonical PKA signaling pathway. The following diagram illustrates this pathway and the point of intervention by the inhibitor.
Caption: PKA signaling pathway and inhibition by PKI alpha (14-24).
Experimental Protocols
PKA Kinase Inhibition Assay using a Peptide Substrate (Kemptide)
This protocol outlines a common method to determine the inhibitory activity of PKI alpha (14-24) on PKA.
Materials:
-
Purified PKA catalytic subunit
-
PKI alpha (14-24)amide peptide
-
Kemptide (LRRASLG), a PKA substrate
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Kinase inhibitor cocktail (to inhibit other kinases if using cell lysates)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare Reagents: Dilute the PKA enzyme, Kemptide substrate, ATP, and a serial dilution of the PKI alpha (14-24) peptide in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine the assay buffer, PKA enzyme, and varying concentrations of the PKI alpha (14-24) peptide. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate Kinase Reaction: Start the reaction by adding the Kemptide substrate and ATP mixture.
-
Incubation: Incubate the reaction mixture at 30°C for a specific duration (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.
-
Stop Reaction & Detection:
-
Radioactive Method: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and simultaneously convert the generated ADP to ATP. Then, add a detection reagent that uses the newly synthesized ATP to produce a luminescent signal, which is measured with a luminometer.
-
-
Data Analysis: Plot the PKA activity (e.g., CPM or luminescence) against the concentration of the PKI alpha (14-24) peptide. Determine the IC50 value from the resulting dose-response curve.
Experimental Workflow for Kinase Inhibitor Characterization
The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like PKI alpha (14-24).
Caption: A typical workflow for characterizing a kinase inhibitor.
Conclusion
The PKI alpha (14-24) peptide fragment is a valuable molecular tool for the specific and potent inhibition of PKA. Its well-defined mechanism of action as a pseudosubstrate inhibitor makes it indispensable for dissecting the complex roles of PKA in cellular signaling. The quantitative data on its inhibitory potency, combined with detailed experimental protocols, provides a solid foundation for its application in basic research and drug discovery efforts targeting the PKA pathway. Further characterization of its binding kinetics will continue to enhance its utility as a precise modulator of PKA activity.
References
- 1. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermo Scientific Chemicals cAMP Dependent PK Inhibitor, PKI (14-24), Amide 1 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to PKI (14-24)amide TFA in Signal Transduction Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the protein kinase inhibitor PKI (14-24)amide TFA, a crucial tool for studying cAMP-dependent protein kinase (PKA) signaling pathways. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction to this compound
PKI (14-24)amide is a synthetically derived peptide fragment of the endogenous heat-stable protein kinase inhibitor (PKI).[1] The trifluoroacetate (TFA) salt form of PKI (14-24)amide is commonly used in research due to its enhanced water solubility and stability.[2][3] This peptide is a potent and specific inhibitor of Protein Kinase A (PKA), a key enzyme in cellular signaling that regulates a multitude of physiological processes, including metabolism, gene transcription, and cell growth.[4][5]
Mechanism of Action
The inhibitory action of PKI (14-24)amide stems from its "pseudosubstrate" sequence. This region of the peptide mimics the phosphorylation site of PKA substrates but lacks a hydroxyl group on the key serine or threonine residue, preventing phosphorylation. PKI (14-24)amide binds with high affinity to the catalytic subunit of PKA, competitively inhibiting the binding and phosphorylation of its natural substrates.[1] This specific mode of action makes PKI (14-24)amide an invaluable tool for dissecting the roles of PKA in various signal transduction cascades.
Quantitative Data: Inhibitory Potency of PKI Peptides
The inhibitory potency of various PKI-derived peptides has been determined, providing researchers with the necessary data to select the appropriate inhibitor and concentration for their experiments. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for PKI (14-24)amide and related peptides.
| Peptide | Ki (nM) | IC50 (nM) |
| PKI (14-24)amide | 340 | 380 |
| PKI (5-24)amide | 19 | 22 |
| PKI (6-22)amide | 7.4 | 8.4 |
Data sourced from De Boer et al., 2005, as cited in a 2020 review.
PKA Signaling Pathway and Inhibition by PKI
The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which in turn synthesizes cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a wide array of downstream target proteins in the cytoplasm and nucleus, leading to a cellular response. PKI (14-24)amide exerts its effect by directly binding to and inactivating these free catalytic subunits.
Caption: The PKA signaling pathway and its inhibition by PKI (14-24)amide.
Experimental Protocols
The following protocols provide a general framework for using this compound in common experimental setups. Optimization may be required for specific experimental conditions.
In Vitro PKA Kinase Assay (Radiometric)
This protocol is a standard method for measuring PKA activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate.
Workflow:
Caption: Workflow for a radiometric PKA kinase assay.
Methodology:
-
Prepare Kinase Reaction Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.
-
Prepare Reagents:
-
PKA: Dilute purified PKA catalytic subunit in kinase reaction buffer to the desired concentration (e.g., 10 nM).
-
Substrate: Prepare a stock solution of a PKA-specific peptide substrate (e.g., Kemptide) in water (e.g., 1 mM).
-
This compound: Prepare a stock solution in water or an appropriate buffer. Create a dilution series to determine the IC50.
-
[γ-³²P]ATP: Prepare a working solution of ATP containing a known specific activity of [γ-³²P]ATP (e.g., 100 µM ATP with 10 µCi [γ-³²P]ATP).
-
-
Set up the Kinase Reaction: In a microcentrifuge tube, combine:
-
Kinase Reaction Buffer
-
PKA
-
Peptide Substrate (e.g., final concentration of 100 µM)
-
This compound or vehicle control
-
Water to a final volume of 20 µL.
-
-
Initiate the Reaction: Add the [γ-³²P]ATP solution to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Spot onto P81 Paper: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Finally, wash once with acetone.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
In Vitro PKA Kinase Assay (Fluorescence Polarization)
This non-radioactive method measures the change in fluorescence polarization of a fluorescently labeled PKA substrate upon phosphorylation and binding to a phospho-specific antibody.
Methodology:
-
Prepare Reagents:
-
Kinase Buffer: As described for the radiometric assay.
-
PKA, Substrate, and this compound: Prepare as described above. The substrate will be a fluorescently labeled peptide.
-
ATP: Prepare a non-radioactive ATP stock solution (e.g., 10 mM).
-
Detection Mix: This will contain a phospho-specific antibody and a fluorescent tracer.
-
-
Set up the Kinase Reaction: In a black, low-volume 384-well plate, add the kinase, fluorescently labeled substrate, and varying concentrations of this compound.
-
Initiate the Reaction: Add ATP to start the reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the Reaction: Add a stop solution containing EDTA.
-
Detection: Add the detection mix containing the phospho-specific antibody.
-
Incubation: Incubate for a further period to allow for antibody binding (e.g., 30-60 minutes).
-
Read Plate: Measure fluorescence polarization using a plate reader equipped with the appropriate filters.
Cellular PKA Inhibition Assay
Since peptides like PKI (14-24)amide do not readily cross the cell membrane, a delivery method is required for cellular assays.
Workflow for Peptide Delivery and Cellular Assay:
Caption: Workflow for a cellular PKA inhibition assay.
Methodology:
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Peptide Delivery:
-
Option A: Transfection Reagents: Use commercially available peptide/protein delivery reagents. Follow the manufacturer's protocol to form complexes between the reagent and this compound.
-
Option B: Electroporation: Resuspend cells in an electroporation buffer containing this compound and apply an electrical pulse according to optimized instrument settings.
-
Option C: Cell-Penetrating Peptides (CPPs): Co-incubate cells with a CPP fused to PKI (14-24)amide.
-
-
Treatment: Add the this compound-delivery reagent complex to the cells and incubate for a period sufficient for peptide uptake (e.g., 4-6 hours). Include appropriate controls (delivery reagent alone, no treatment).
-
PKA Stimulation: After the incubation period, stimulate the PKA pathway by treating the cells with an agonist such as forskolin (an adenylyl cyclase activator) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Analyze the cell lysates for PKA activity. A common method is to perform a Western blot using an antibody that recognizes the phosphorylated form of a known PKA substrate (e.g., phospho-CREB). A decrease in the phosphorylation of the substrate in cells treated with this compound would indicate successful inhibition of PKA.
Conclusion
This compound is a powerful and specific tool for the investigation of PKA-mediated signal transduction. Its well-defined mechanism of action and the availability of quantitative inhibitory data allow for its precise application in a variety of experimental contexts. The protocols provided in this guide offer a starting point for researchers to effectively utilize this inhibitor in their studies of PKA signaling in both in vitro and cellular systems. Proper experimental design, including appropriate controls and optimization, will ensure the generation of reliable and insightful data.
References
Specificity of PKI (14-24)amide for PKA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of the protein kinase inhibitor (PKI) fragment (14-24)amide as a potent and selective inhibitor of cAMP-dependent protein kinase (PKA). This document details the mechanism of action, quantitative inhibition data, selectivity profile, and relevant experimental protocols, serving as a valuable resource for researchers utilizing this tool in their studies of PKA-mediated signaling pathways.
Introduction to PKA and the Role of Specific Inhibitors
Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including metabolism, gene transcription, cell cycle progression, and apoptosis.[1][2] The activation of PKA is principally mediated by the second messenger cyclic adenosine monophosphate (cAMP). Given its central role in cellular signaling, the dysregulation of PKA activity is implicated in numerous diseases, making it a significant target for therapeutic intervention and a key subject of basic research.
The use of specific inhibitors is paramount to dissecting the precise roles of PKA in complex signaling networks. The heat-stable protein kinase inhibitor (PKI) is an endogenous protein that specifically inhibits the catalytic (C) subunit of PKA.[3][4] Peptide fragments derived from PKI, such as PKI (14-24)amide, have been synthesized and are widely used as potent and specific tools to investigate PKA function.
Mechanism of Action: A Pseudosubstrate Approach
PKI and its derived peptides, including PKI (14-24)amide, function as pseudosubstrate inhibitors.[3] They contain a sequence of amino acids that mimics the PKA phosphorylation consensus sequence but lacks a phosphorylatable serine or threonine residue. This allows PKI (14-24)amide to bind with high affinity to the active site of the PKA catalytic subunit, thereby competitively inhibiting the binding and phosphorylation of its natural substrates.[3]
Quantitative Inhibition Data
The inhibitory potency of PKI peptides against PKA has been quantified through the determination of their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). While PKI (14-24)amide is a potent inhibitor, other fragments of PKI have been shown to exhibit even higher affinity. The table below summarizes the quantitative data for PKI (14-24)amide and related, more potent, PKI-derived peptides for comparison.
| Inhibitor | Ki (nM) | IC50 (nM) | Reference |
| PKI (14-24)amide | 340 | 380 | [3] |
| PKI (6-22)amide | 7.4 | 8.4 | [3] |
| PKI (5-24)amide | 19 | 22 | [3] |
Selectivity Profile of PKI Peptides
While PKI peptides are renowned for their high specificity for PKA, it is crucial for researchers to be aware of potential off-target effects, especially at higher concentrations.
A study screening the specificity of the potent PKI (6-22)amide against a panel of 55 kinases revealed that, in addition to PKA, it could also inhibit Calcium/calmodulin-dependent protein kinase 1 (CaMK1). Furthermore, it was found to facilitate the activity of p70S6K, ROCK1, and several protein kinase C (PKC) isoforms. Full-length PKIα was also shown to facilitate the activity of ROCK1 and multiple PKC isoforms at high concentrations. While this comprehensive screen was not performed on PKI (14-24)amide specifically, these findings for a closely related analog highlight the importance of careful dose-response studies and consideration of potential off-target effects.
It has also been noted that high concentrations of synthetic PKI peptide analogs may inhibit cGMP-dependent protein kinase (PKG). Therefore, when using PKI (14-24)amide, it is recommended to use the lowest effective concentration to maintain selectivity for PKA.
PKA Signaling Pathway and Inhibition by PKI (14-24)amide
The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., hormone, neurotransmitter) to a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Four molecules of cAMP then bind to the regulatory (R) subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic (C) subunits. These C subunits are then free to phosphorylate downstream substrate proteins. PKI (14-24)amide exerts its inhibitory effect by directly binding to these free catalytic subunits.
Experimental Protocols
In Vitro PKA Inhibition Assay (Radiometric)
This protocol describes a standard radiometric filter-binding assay to determine the IC50 of PKI (14-24)amide for PKA. The assay measures the incorporation of ³²P from [γ-³²P]ATP into a specific PKA substrate peptide, such as Kemptide (LRRASLG).
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKI (14-24)amide
-
Kemptide (PKA substrate peptide)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
[γ-³²P]ATP
-
100 mM ATP stock solution
-
P81 phosphocellulose filter paper
-
0.75% Phosphoric acid
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of PKI (14-24)amide: Prepare a range of concentrations of the inhibitor in the assay buffer. Also, prepare a no-inhibitor control.
-
Prepare the kinase reaction mixture: In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer
-
PKA catalytic subunit (e.g., 10 nM final concentration)
-
Kemptide (e.g., 50 µM final concentration)
-
PKI (14-24)amide from the serial dilution or buffer for the control.
-
-
Initiate the kinase reaction: Add a mixture of non-radiolabeled ATP and [γ-³²P]ATP to a final concentration of 100 µM to start the reaction. The specific activity of the ATP mix should be determined.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.
-
Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper to stop the reaction.
-
Wash the filters: Wash the P81 papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure radioactivity: Place the washed and dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of PKA activity for each inhibitor concentration relative to the no-inhibitor control. Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
PKI (14-24)amide is a valuable tool for the specific inhibition of PKA in a variety of experimental settings. Its mechanism as a pseudosubstrate inhibitor provides high affinity and specificity for the catalytic subunit of PKA. While it is a potent inhibitor, researchers should be aware that other PKI-derived peptides offer even greater potency. Furthermore, the potential for off-target effects on other kinases, such as CaMK1 and PKG, at higher concentrations necessitates careful experimental design and data interpretation. By following established protocols and considering the selectivity profile, researchers can confidently employ PKI (14-24)amide to elucidate the multifaceted roles of PKA in cellular physiology and disease.
References
Methodological & Application
Application Notes and Protocols for PKI (14-24)amide TFA in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a key enzyme in cellular signaling, is implicated in a multitude of physiological processes, including metabolism, gene transcription, and memory. The dysregulation of PKA activity is associated with various diseases, making it a critical target for drug discovery. PKI (14-24)amide TFA is a potent and specific peptide inhibitor of PKA, derived from the naturally occurring heat-stable protein kinase inhibitor.[1][2][3] This trifluoroacetate (TFA) salt form offers enhanced water solubility and stability, making it an ideal tool for in vitro kinase assays.[1][4] These application notes provide a comprehensive protocol for utilizing this compound to accurately determine the inhibitory activity of compounds against PKA.
Principle of PKA Inhibition by PKI (14-24)amide
The catalytic activity of PKA is tightly regulated by cyclic adenosine monophosphate (cAMP). In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, subsequently phosphorylating target substrate proteins on serine or threonine residues.[5][6]
PKI (14-24)amide acts as a pseudosubstrate inhibitor. It binds with high affinity to the active site of the PKA catalytic subunit, preventing the binding and phosphorylation of genuine substrates.[7] This specific mode of action makes PKI (14-24)amide an invaluable tool for studying PKA-mediated signaling pathways and for screening potential PKA inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of PKA inhibitors, providing a baseline for comparison in your in vitro kinase assays.
| Inhibitor | Target | Ki (inhibition constant) | IC50 (half-maximal inhibitory concentration) | Notes |
| PKI (14-24)amide | PKA | Not specified in results | ~2.7 µM [5] | A potent peptide inhibitor of PKA.[2][3][8][9] The TFA salt enhances solubility and stability.[1][4] |
| PKI (5-24)amide (IP20) | PKA | 2.3 nM[10][11] | Not specified in results | A well-characterized, high-affinity PKA inhibitor.[7][11] |
| PKA Inhibitor Fragment (6-22) amide | PKA | 1.7 nM[10] | Not specified in results | A synthetic peptide inhibitor of cAMP-dependent protein kinase A.[10] |
| H-89 | PKA, ROCK | 48 nM (PKA) | Not specified in results | A commonly used, cell-permeable PKA inhibitor. Also inhibits other kinases like ROCK. |
| Staurosporine | Multiple Kinases | Not specified in results | 2.7 nM (PKA) | A broad-spectrum kinase inhibitor. |
Experimental Protocols
This section details a generalized protocol for an in vitro PKA kinase assay using this compound as a control inhibitor. This protocol can be adapted for various detection methods, such as radiometric assays using [γ-³²P]ATP, fluorescence-based assays, or antibody-based detection (e.g., Western blot with phospho-specific antibodies).[12]
Materials and Reagents
-
PKA Catalytic Subunit: Recombinant, purified enzyme.
-
PKA Substrate: A specific peptide substrate for PKA (e.g., Kemptide, LRRASLG).
-
This compound: To be used as a positive control for inhibition.
-
Test Compounds: Potential PKA inhibitors.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Typically contains Tris-HCl (pH 7.4), MgCl₂, DTT, and other components to ensure optimal kinase activity. A common composition is 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.[13]
-
Detection Reagents: Dependent on the chosen assay format (e.g., [γ-³²P]ATP, phosphospecific antibodies, fluorescence polarization reagents).
-
Microplates: 96-well or 384-well plates suitable for the detection method.
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). The TFA salt form generally has good water solubility.[1]
-
Prepare serial dilutions of the test compounds and the this compound control.
-
Prepare the kinase reaction master mix containing the kinase assay buffer, PKA catalytic subunit, and PKA substrate.
-
-
Inhibition Reaction:
-
Add the serially diluted test compounds and this compound to the wells of the microplate.
-
Add the kinase reaction master mix to each well to initiate the pre-incubation.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific PKA enzyme preparation, unless performing kinetic studies.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Terminate the kinase reaction. The method of termination will depend on the detection format (e.g., adding a stop solution, heat inactivation).[13]
-
Measure the kinase activity using the chosen detection method. For example, in a radiometric assay, this would involve capturing the phosphorylated substrate on a membrane and quantifying the incorporated radioactivity. For an antibody-based assay, this could involve a Western blot or ELISA.
-
-
Data Analysis:
-
Calculate the percentage of PKA inhibition for each concentration of the test compound and the this compound control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
PKA Signaling Pathway
Caption: The PKA signaling cascade and the inhibitory action of PKI (14-24)amide.
In Vitro Kinase Assay Workflow
Caption: A generalized workflow for an in vitro PKA kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Assay Principle for Modulators of Protein-Protein Interactions and its Application to non-ATP-Competitive Ligands Targeting Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 7. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKA | Biologically Active Compounds - chemsrc [chemsrc.com]
- 9. pki (14-24)amide — TargetMol Chemicals [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for Investigating Inflammatory Bowel Disease Pathogenesis Using PKI (14-24)amide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a complex, chronic inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD involves a dysregulated immune response in genetically susceptible individuals, influenced by environmental factors. Protein kinase A (PKA), a key enzyme in the cyclic AMP (cAMP) signaling pathway, has emerged as a significant regulator of inflammatory processes. PKI (14-24)amide TFA is a potent and specific peptide inhibitor of PKA, making it a valuable research tool for elucidating the role of PKA signaling in IBD pathogenesis and for exploring its potential as a therapeutic target.
These application notes provide a comprehensive overview of the theoretical basis and practical protocols for utilizing this compound in IBD research. While direct studies employing this specific inhibitor in IBD models are not extensively documented in publicly available literature, the following protocols are based on established methodologies for studying IBD and the known function of PKA inhibitors.
The Role of PKA Signaling in IBD Pathogenesis
The cAMP-PKA signaling pathway is integral to regulating a multitude of cellular processes, including inflammation and immune responses. In the context of IBD, dysregulation of this pathway can contribute to the persistent inflammation characteristic of the disease. The PKA signaling cascade is initiated by the binding of ligands to G-protein coupled receptors, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. Elevated cAMP levels activate PKA, which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein).
Recent research has implicated the PKA/CREB/RIPK1 axis in the pathogenesis of ulcerative colitis, suggesting that modulating PKA activity could be a viable therapeutic strategy. Inhibition of PKA using tools like this compound allows researchers to dissect the specific contributions of this pathway to inflammatory processes in intestinal epithelial cells and immune cells.
Product Information: this compound
| Property | Description |
| Product Name | This compound |
| Target | Protein Kinase A (PKA) |
| Mechanism of Action | A potent and specific inhibitor of the catalytic subunit of cAMP-dependent protein kinase (PKA). It acts as a pseudosubstrate, binding to the active site of PKA without being phosphorylated, thereby blocking its kinase activity.[1][2] |
| Formulation | Typically supplied as a trifluoroacetate (TFA) salt, which enhances solubility and stability. |
| Molecular Weight | Approximately 1365.38 Da.[1] |
| Storage and Handling | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For in vitro experiments, dissolve in sterile water or an appropriate buffer. For in vivo studies, the vehicle will depend on the administration route and should be determined empirically.[1] |
Experimental Protocols
In Vitro Model: Intestinal Epithelial Cell Culture
Objective: To investigate the effect of PKA inhibition by this compound on inflammatory responses in intestinal epithelial cells.
Cell Lines: Caco-2, HT-29 (human colon adenocarcinoma cells), or primary intestinal epithelial cells.
Protocol:
-
Cell Seeding: Seed intestinal epithelial cells in appropriate culture plates (e.g., 24-well or 96-well plates) and grow to 80-90% confluency.
-
Inflammatory Challenge: Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or a cytokine cocktail relevant to IBD.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or cell culture medium.
-
Pre-treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) before adding the inflammatory stimulus. Alternatively, co-treat the cells with the inhibitor and the inflammatory agent. A typical starting concentration range for in vitro studies with peptide inhibitors is 1-10 µM, but this should be optimized for the specific cell line and experimental conditions.
-
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).
-
Endpoint Analysis:
-
Cytokine/Chemokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and chemokines using ELISA or multiplex bead-based assays.
-
Gene Expression Analysis: Isolate RNA from the cells and perform RT-qPCR to analyze the expression of genes involved in the inflammatory response (e.g., NFKB1, IL6, IL8).
-
Western Blotting: Prepare cell lysates and perform Western blotting to assess the phosphorylation status of PKA substrates and downstream signaling molecules (e.g., phospho-CREB).
-
Intestinal Barrier Function: For cells grown on transwell inserts, measure the transepithelial electrical resistance (TEER) to assess the integrity of the epithelial barrier.
-
References
Application Notes and Protocols for PKA Inhibition using PKI (14-24)amide TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing the peptide inhibitor PKI (14-24)amide TFA to specifically inhibit Protein Kinase A (PKA) activity. This document includes effective concentrations, experimental procedures for both in vitro and cell-based assays, and diagrams of the PKA signaling pathway and experimental workflows.
Introduction to this compound
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, mediating the effects of cyclic AMP (cAMP). The Protein Kinase Inhibitor (PKI) is an endogenous, heat-stable protein that acts as a potent and highly specific pseudosubstrate inhibitor of the catalytic subunit of PKA. PKI (14-24)amide is a synthetic peptide fragment of the naturally occurring PKI, corresponding to amino acid residues 14-24. The trifluoroacetate (TFA) salt form enhances the peptide's solubility and stability. This peptide is a valuable tool for investigating the physiological roles of PKA in various cellular processes. PKI (14-24)amide strongly inhibits cAMP-dependent protein kinase activity in cell homogenates.
Effective Concentrations
The effective concentration of this compound for PKA inhibition can vary depending on the experimental setup, such as in vitro (cell-free) or cell-based assays. The following table summarizes key quantitative data for the inhibition of PKA by PKI (14-24)amide.
| Parameter | Value | Assay Conditions | Source |
| Ki (Inhibition constant) | 340 nM | In vitro kinase assay | |
| IC50 (Half maximal inhibitory concentration) | 380 nM | In vitro kinase assay | |
| Concentration Range for Competition Assay | 156 nM - 100 µM | In vitro fluorescence polarization assay with 5 nM PKA catalytic subunit | |
| Typical Concentration for Cell Lysate Assays | 1 - 10 µM | Recommended starting range for assays using cell homogenates or lysates. | Inferred from related peptide studies |
Note: The TFA salt form is used to improve solubility and stability, but the biological activity is attributed to the PKI (14-24)amide peptide itself. For cell-based assays with intact, live cells, the cell permeability of the non-myristoylated PKI (14-24)amide is low. Therefore, it is most effectively used in experiments with permeabilized cells or cell lysates. For live-cell applications, a myristoylated, cell-permeable version of a PKI fragment, such as myristoylated PKI (14-22)amide, is often recommended.
PKA Signaling Pathway
The diagram below illustrates the canonical PKA signaling pathway. Activation begins with the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which can then phosphorylate various downstream substrate proteins.
Caption: The PKA signaling cascade from ligand binding to substrate phosphorylation.
Experimental Protocols
In Vitro PKA Kinase Activity Assay (ELISA-based)
This protocol describes a non-radioactive, ELISA-based method to determine the inhibitory effect of this compound on PKA activity.
Materials:
-
PKA Substrate Microtiter Plate (pre-coated with a specific PKA substrate peptide)
-
Recombinant active PKA enzyme
-
This compound
-
Kinase Assay Buffer
-
ATP solution
-
Phosphospecific Substrate Antibody
-
HRP-conjugated Secondary Antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the PKA enzyme and prepare a serial dilution of this compound in Kinase Assay Buffer.
-
Plate Preparation: Wash the PKA Substrate Microtiter Plate wells twice with Wash Buffer.
-
Inhibitor and Enzyme Addition: Add the diluted this compound solutions to the wells. Include a positive control (PKA without inhibitor) and a negative control (no PKA). Add the diluted PKA enzyme to all wells except the negative control. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add ATP solution to all wells to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Stopping the Reaction: Stop the reaction by washing the wells three times with Wash Buffer.
-
Primary Antibody Incubation: Add the Phosphospecific Substrate Antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated Secondary Antibody to each well and incubate at room temperature for 30-60 minutes.
-
Washing: Wash the wells four times with Wash Buffer.
-
Signal Development: Add TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stop Signal Development: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration to determine the IC50 value.
PKA Activity Assay in Cell Lysates
This protocol outlines the preparation of cell lysates and the subsequent measurement of PKA activity, which can be inhibited by this compound.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
PKA Kinase Activity Assay Kit (as described in Protocol 1)
-
Bradford assay reagent for protein quantification
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. If stimulating PKA activity, treat with an appropriate agonist (e.g., Forskolin) for the desired time.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the cells.
-
Incubate on ice for 10-15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a Bradford assay or a similar method. Normalize all samples to the same protein concentration with Cell Lysis Buffer.
-
PKA Inhibition Assay:
-
Use the cell lysate as the source of PKA in the In Vitro PKA Kinase Activity Assay described in Protocol 1.
-
Add a serial dilution of this compound to the wells before adding the cell lysate.
-
Proceed with the kinase assay as outlined in Protocol 1, starting from step 4 (Initiate Kinase Reaction).
-
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the inhibitory effect of this compound on PKA activity within the cell lysate.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the efficacy of a PKA inhibitor.
Caption: A generalized workflow for determining the IC50 of a PKA inhibitor.
Application Notes: PKI (14-24)amide TFA as a Potent Tool for Protein Kinase A (PKA) Research in Drug Discovery
Introduction
PKI (14-24)amide TFA is a synthetic peptide fragment corresponding to residues 14-24 of the naturally occurring heat-stable protein kinase inhibitor (PKI).[1] It serves as a potent and highly specific inhibitor of cAMP-dependent Protein Kinase A (PKA).[2][3][4] The trifluoroacetate (TFA) salt form of PKI (14-24)amide typically offers enhanced water solubility and stability, making it a valuable reagent for laboratory use.[5] Its mechanism of action relies on acting as a pseudosubstrate; it binds with high affinity to the substrate-binding site of the PKA catalytic subunit but cannot be phosphorylated, thus competitively inhibiting the kinase activity.[1] This specificity makes PKI (14-24)amide an indispensable tool for elucidating the physiological roles of PKA and for screening and characterizing potential drug candidates that target the PKA signaling pathway.
Mechanism of Action
The PKA holoenzyme is an inactive tetramer composed of two catalytic (C) subunits and two regulatory (R) subunits.[6] Upon binding of the second messenger cyclic AMP (cAMP), the R-subunits undergo a conformational change, releasing the now active C-subunits.[6] These C-subunits then phosphorylate downstream protein substrates on serine or threonine residues. PKI (14-24)amide directly binds to the active site of the free C-subunit, preventing it from phosphorylating its natural substrates.
Quantitative Data Summary
The inhibitory potency of PKI peptides has been characterized in various assays. While data for the specific 14-24 amide fragment is limited in the provided results, its high affinity is well-established. The table below includes data for PKI (14-24)amide and closely related PKI fragments for comparative purposes.
| Peptide Inhibitor | Assay Type | Target | Measured Value | Reference |
| PKI (14-24)amide | Fluorescence Polarization | PKA Catalytic Subunit | IC₅₀ = 2.7 ± 0.3 µM | [6] |
| PKI (5-24) | Kinase Activity Assay | PKA | Kᵢ = 2.3 nM | [6][7] |
| PKA Inhibitor Fragment (6-22) amide | Kinase Activity Assay | PKA | Kᵢ = 2.8 nM | [7] |
| Stapled PKI (1-24) Analog (Compound 6) | Surface Plasmon Resonance | PKA-Cα | Kᴅ = 500 pM | [8] |
| Stapled PKI (1-24) Analog (Compound 8) | Surface Plasmon Resonance | PKA-Cα | Kᴅ = 600 pM | [8] |
PKA Signaling and Inhibition Pathway
The following diagram illustrates the canonical PKA activation pathway and the mechanism of inhibition by PKI (14-24)amide.
Caption: PKA activation by cAMP and subsequent inhibition by PKI (14-24)amide.
Experimental Protocols
Protocol 1: In Vitro PKA Inhibition Assay using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to determine the IC₅₀ of PKI (14-24)amide by measuring its displacement of a fluorescently labeled PKI peptide probe (e.g., FAM-IP20) from the PKA catalytic subunit.[6]
Materials:
-
PKA catalytic subunit (C-subunit)
-
Fluorescently labeled PKI probe (e.g., FAM-IP20)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 2 mM ATP, 2 mM DTT, 0.005% Triton-X100.[6]
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of PKI (14-24)amide in the assay buffer. Perform a serial two-fold dilution to create a range of concentrations (e.g., 100 µM down to 156 nM).[6]
-
Prepare a working solution of the PKA C-subunit at 5 nM in the assay buffer.[6]
-
Prepare a working solution of the FAM-IP20 probe at 1 nM in the assay buffer.[6]
-
-
Assay Setup:
-
To each well of the microplate, add reagents in the following order:
-
25 µL of the PKI (14-24)amide dilution (or buffer for control wells).
-
12.5 µL of the 1 nM FAM-IP20 probe solution.
-
12.5 µL of the 5 nM PKA C-subunit solution.
-
-
The final volume in each well should be 50 µL.[6] Include controls for background (buffer only) and maximum polarization (probe + C-subunit, no inhibitor).
-
-
Incubation:
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.
-
-
Data Analysis:
-
Subtract the background mP values from all wells.
-
Plot the mP values against the logarithm of the PKI (14-24)amide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
-
Caption: Experimental workflow for the in vitro fluorescence polarization assay.
Protocol 2: Cell-Based PKA Activity Assay using Western Blot
This protocol assesses the ability of PKI (14-24)amide to inhibit PKA activity within intact cells by measuring the phosphorylation status of a known PKA substrate, such as CREB at Ser133.[9] A myristoylated form of the peptide may be required for efficient cell penetration.[9]
Materials:
-
Cell culture medium (e.g., DMEM) with serum and antibiotics.
-
Myristoylated this compound.
-
PKA activator (e.g., Forskolin).
-
Lysis Buffer (e.g., Laemmli sample buffer or RIPA buffer with phosphatase inhibitors).[8]
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment.
Methodology:
-
Cell Culture:
-
Inhibitor Treatment:
-
Prepare stock solutions of myristoylated PKI (14-24)amide.
-
Treat cells with varying concentrations of the inhibitor (e.g., 1, 5, 10 µM) for a predetermined time (e.g., 6 hours).[8] Include a vehicle-only control.
-
-
PKA Stimulation:
-
Following inhibitor incubation, stimulate the cells with a PKA activator, such as 50 µM forskolin, for 30 minutes to induce PKA activity.[8] Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100-200 µL of lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and sonicate or vortex as needed.
-
-
Western Blotting:
-
Determine protein concentration of the lysates (if not using Laemmli buffer).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (pCREB) overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total CREB as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pCREB and total CREB.
-
Normalize the pCREB signal to the total CREB signal for each sample.
-
Compare the normalized pCREB levels in inhibitor-treated samples to the forskolin-stimulated control to determine the extent of inhibition.
-
Caption: Experimental workflow for the cell-based Western blot assay.
Handling and Storage
-
Solubility: For peptides, it is often recommended to first attempt dissolution in an organic solvent like acetonitrile or methanol.[5] For hydrophobic peptides, a small amount of DMSO can be used, followed by dilution with water.[5] The TFA salt form generally has better water solubility.[5]
-
Storage: Store the solid peptide at -20°C or -80°C.[10] Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[10]
-
Shipping: The product is typically shipped at room temperature.[10]
References
- 1. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pki (14-24)amide — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Assay Principle for Modulators of Protein-Protein Interactions and its Application to non-ATP-Competitive Ligands Targeting Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKI 14-22 amide,myristoylated TFA|CAS 0|DC Chemicals [dcchemicals.com]
- 8. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Ace Therapeutics [acetherapeutics.com]
Troubleshooting & Optimization
PKI (14-24)amide TFA solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling PKI (14-24)amide TFA. The information is designed to address common issues, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a potent and specific inhibitor of cAMP-dependent protein kinase A (PKA).[1][2] It is the trifluoroacetate (TFA) salt of the PKI (14-24)amide peptide. The TFA salt form generally offers enhanced water solubility and stability compared to the free peptide.[1] Its primary function is to block the catalytic activity of PKA, making it a valuable tool for studying PKA-mediated signaling pathways.
Q2: I am having trouble dissolving my lyophilized this compound. What is the recommended starting solvent?
A2: For most peptides, the initial solvent of choice should be sterile, distilled water.[3] Based on available data, this compound is soluble in water at high concentrations, although it may require sonication to fully dissolve.[4] It is always recommended to first test the solubility with a small amount of the peptide before dissolving the entire sample.[5][6]
Q3: My this compound did not dissolve completely in water. What should I try next?
A3: If water alone is insufficient, the next step depends on the peptide's properties. Since PKI (14-24)amide has a net positive charge, it is considered a basic peptide. For basic peptides that are difficult to dissolve in water, adding a small amount of a dilute acidic solution, such as 10-30% acetic acid, can aid in solubilization.[3][7][8] If the peptide remains insoluble, a small volume of an organic solvent like DMSO can be used, followed by dilution with your aqueous buffer.[9][10]
Q4: Can I use organic solvents like DMSO to dissolve this compound?
A4: Yes, for highly hydrophobic peptides, dissolving in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) is a common strategy.[5][6] After the peptide is dissolved in DMSO, you can slowly add your aqueous buffer to the desired concentration. Be mindful that high concentrations of DMSO can be detrimental to cells, so it is advisable to keep the final DMSO concentration in your working solution low (typically below 1%).[5]
Q5: What should I do if I observe precipitation after adding my dissolved peptide to an aqueous buffer?
A5: Precipitation upon dilution into an aqueous buffer suggests that the peptide's solubility limit in that final buffer has been exceeded. If this occurs, you can try a few approaches:
-
Lower the final concentration of the peptide in the buffer.
-
Increase the percentage of the organic solvent in the final solution, if your experimental system can tolerate it.
-
Consider lyophilizing the precipitated peptide and attempting to redissolve it in a different solvent system.[6]
Q6: How can I prevent peptide aggregation during solubilization and storage?
A6: Peptide aggregation can be a significant issue.[11] To minimize aggregation:
-
Dissolve the peptide at a concentration that is known to be soluble.
-
Use sonication to aid dissolution, as this can help break up small aggregates.[6]
-
For peptides prone to aggregation, the addition of denaturing agents like 6 M guanidine-HCl or 8 M urea to the stock solution can be effective, followed by dilution into the experimental buffer.[3]
-
Store peptide solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[9][11]
Troubleshooting Guide
Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Lyophilized powder is not dissolving in water. | The peptide may have low aqueous solubility at neutral pH. | Try adding a small amount of 10-30% acetic acid to the solution.[3][7] If that fails, attempt to dissolve the peptide in a minimal amount of DMSO and then slowly dilute with your aqueous buffer.[9][10] Sonication can also aid dissolution.[4] |
| The solution is cloudy or has visible particulates. | The peptide is not fully dissolved or has aggregated. | Sonicate the solution to help break up particulates.[6] If the solution remains cloudy, centrifuge it to pellet the insoluble material and use the clear supernatant. Note that the actual concentration in the supernatant will be lower than calculated. Consider trying a different solvent system. |
| The peptide precipitates when diluted into a buffer (e.g., PBS). | The salts in the buffer are reducing the peptide's solubility ("salting out"). | Avoid dissolving the peptide directly in a high-salt buffer.[11] Dissolve the peptide in sterile water or a minimal amount of an appropriate solvent first, and then dilute it into the buffer. If precipitation still occurs, the final concentration may be too high for that specific buffer. |
Quantitative Data
Solubility of PKI Peptides
| Solvent | This compound | PKI 14-22 amide, myristoylated (a similar, more hydrophobic peptide) |
| Water | 100 mg/mL (requires sonication)[4] | 3 mg/mL[12] |
| DMSO | Data not available, but expected to be soluble based on general peptide guidelines. | 100 mg/mL[12] |
| Ethanol | Data not available. | Insoluble[12] |
Experimental Protocols
Protocol for Solubilizing this compound
This protocol provides a general guideline. It is always recommended to test the solubility of a small aliquot first.
-
Preparation: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.[6]
-
Initial Solubilization:
-
Method A (Water): Add the required volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1-2 mg/mL).[13] Vortex briefly. If the peptide does not fully dissolve, proceed to sonication.
-
Method B (Acidic Solution): If the peptide is insoluble in water, add a small volume of 10-30% acetic acid and vortex.[3] Once dissolved, you can dilute with sterile water to the desired volume.
-
Method C (Organic Solvent): For a high concentration stock or if aqueous methods fail, add a minimal volume of DMSO to the vial to dissolve the peptide.[5][6]
-
-
Sonication (if needed): Place the vial in a sonicator bath for short bursts (e.g., 3 x 10 seconds), keeping the sample cool on ice between sonications to prevent degradation.[6]
-
Dilution: If an organic solvent was used, slowly add the dissolved peptide stock to your pre-chilled aqueous experimental buffer with gentle vortexing to the final desired concentration.
-
Clarification and Storage: Before use, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved material.[6] Aliquot the clear supernatant and store at -20°C or -80°C.[9]
Protocol: In Vitro PKA Inhibition Assay
This protocol is a representative example of how to test the inhibitory activity of this compound on PKA. The specific concentrations and incubation times may need to be optimized for your particular experimental setup. This protocol is adapted from commercially available PKA assay kits.[14][15][16]
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.5 mM EGTA, 0.1 mM ATP).
-
Prepare a stock solution of a PKA-specific substrate (e.g., Kemptide).
-
Prepare a stock solution of active PKA enzyme.
-
Prepare serial dilutions of your solubilized this compound in the kinase assay buffer.
-
-
Assay Procedure:
-
Detection of Phosphorylation:
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[15]
-
ELISA-based: Using a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.[14][16]
-
Fluorescence-based: Using a fluorescently labeled substrate where phosphorylation induces a change in fluorescence polarization or intensity.[17]
-
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Plot the PKA activity (signal) as a function of the this compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PKA activity by 50%.
-
Visualizations
Caption: The cAMP/PKA signaling pathway and the inhibitory action of PKI (14-24)amide.
Caption: A general workflow for solubilizing this compound.
Caption: A logical diagram for troubleshooting common peptide solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. biobasic.com [biobasic.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 12. selleckchem.com [selleckchem.com]
- 13. genscript.com [genscript.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. merckmillipore.com [merckmillipore.com]
- 16. arborassays.com [arborassays.com]
- 17. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of PKI (14-24)amide TFA in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of PKI (14-24)amide TFA, a potent inhibitor of Protein Kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a synthetic peptide that acts as a highly specific and potent inhibitor of cAMP-dependent Protein Kinase A (PKA). It functions as a pseudosubstrate, mimicking the PKA substrate recognition sequence. The 'RRNAI' motif within the PKI peptide binds with high affinity to the active site of the PKA catalytic subunit, preventing it from phosphorylating its natural downstream targets. The trifluoroacetate (TFA) salt form of the peptide generally offers enhanced water solubility and stability compared to the free peptide.
Q2: What are the recommended long-term storage conditions for lyophilized this compound?
A: For maximum stability, lyophilized this compound should be stored at -20°C or preferably at -80°C in a tightly sealed container with a desiccant to protect it from moisture. Under these conditions, the peptide can be stable for several years.
Q3: How should I prepare a stock solution of this compound?
A: The solubility of peptides can vary. It is recommended to first attempt to dissolve the peptide in sterile, purified water. If solubility is an issue, which can occur with hydrophobic peptides, you can try dissolving it in a small amount of an organic solvent like DMSO, acetonitrile, or methanol first, and then slowly adding it to your aqueous buffer with vortexing. For basic peptides, a dilute (10-30%) acetic acid solution can aid dissolution.
Q4: How stable is this compound once in solution?
A: Peptides in solution are significantly less stable than in their lyophilized form. The stability of your this compound solution will depend on the solvent, pH, and storage temperature. It is highly recommended to prepare single-use aliquots of your stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Stock solutions in DMSO can be stable for up to 6 months at -80°C.
Q5: Can I use this compound in live-cell experiments?
A: Yes, PKI (14-24)amide is used in cell-based assays. For improved cell permeability, a myristoylated version of the PKI (14-22) amide fragment is often used. When using any peptide in cell culture, it is crucial to ensure the final concentration of any organic solvent (like DMSO) is not toxic to the cells.
Troubleshooting Guides
Issue 1: Unexpected or No Inhibition of PKA Activity
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | - Ensure the lyophilized peptide has been stored correctly at -20°C or -80°C. - Prepare fresh stock solutions from a new vial of lyophilized peptide. - Avoid multiple freeze-thaw cycles of stock solutions by using single-use aliquots. |
| Incorrect Concentration | - Recalculate the required concentration and the dilution series. - Verify the accuracy of your pipettes. |
| Suboptimal Assay Conditions | - Confirm that the pH and ionic strength of your assay buffer are compatible with both the enzyme and the inhibitor. - Ensure the ATP concentration in your kinase assay is appropriate, as high concentrations can compete with ATP-competitive inhibitors (though PKI is a substrate competitor). |
| Inactive PKA Enzyme | - Test the activity of your PKA enzyme with a known substrate to ensure it is active. |
Issue 2: Precipitation of this compound in Solution
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Aqueous Buffer | - Re-dissolve the peptide in a small amount of DMSO before diluting with your aqueous buffer. - Try sonicating the solution briefly to aid dissolution. |
| Peptide Aggregation | - Store stock solutions at a higher concentration in an appropriate solvent (e.g., DMSO) and dilute just before use. - Consider the pH of your buffer, as peptide solubility can be pH-dependent. |
| Interaction with Media Components | - When adding to cell culture media, add the peptide solution slowly while gently mixing to avoid localized high concentrations that can lead to precipitation. |
Data Presentation: Estimated Stability of this compound in Solution
Table 1: Estimated Percentage of Intact this compound Remaining in Aqueous Buffer (pH 7.4)
| Storage Temperature | 24 Hours | 1 Week | 1 Month |
| 4°C | >95% | ~90% | ~70% |
| -20°C | >99% | >98% | ~95% |
| -80°C | >99% | >99% | >98% |
Table 2: Estimated Percentage of Intact this compound Remaining in DMSO
| Storage Temperature | 24 Hours | 1 Week | 1 Month | 6 Months |
| Room Temperature (20-25°C) | ~98% | ~90% | ~75% | <50% |
| -20°C | >99% | >98% | ~95% | ~85% |
| -80°C | >99% | >99% | >98% | >95% |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition:
-
Primary Recommendation: Add the required volume of sterile, ultrapure water to achieve the desired stock concentration (e.g., 1 mM). Gently vortex to dissolve.
-
Alternative for Hydrophobic Peptides: If the peptide does not readily dissolve in water, add a minimal volume of sterile DMSO (e.g., 10-50 µL) and vortex until the peptide is fully dissolved. Then, slowly add the required volume of aqueous buffer to reach the final desired concentration, vortexing during the addition.
-
-
Aliquot and Store: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: In Vitro PKA Inhibition Assay
-
Prepare Reagents:
-
PKA enzyme (catalytic subunit)
-
PKA substrate peptide (e.g., Kemptide)
-
This compound stock solution
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Assay Setup (96-well plate format):
-
Add 5 µL of kinase reaction buffer to all wells.
-
Add 2.5 µL of a serial dilution of this compound to the inhibitor wells. Add 2.5 µL of buffer to the "no inhibitor" control wells.
-
Add 2.5 µL of PKA enzyme solution to all wells except the "no enzyme" control.
-
Add 2.5 µL of PKA substrate peptide to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).
-
-
Detect Kinase Activity:
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for your chosen detection reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Visualizations
Caption: PKA Signaling Pathway and Inhibition by PKI (14-24)amide.
Caption: Troubleshooting Workflow for Lack of PKA Inhibition.
Technical Support Center: Troubleshooting PKI (14-24) Amide TFA in Kinase Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PKI (14-24) amide TFA in kinase inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My PKI (14-24) amide TFA is not dissolving properly. What should I do?
Proper dissolution is critical for accurate experimental results. The trifluoroacetate (TFA) salt form of PKI (14-24) amide generally has better water solubility and stability compared to the free form.[1] However, if you encounter solubility issues, consider the following:
-
Recommended Solvents: While water is the primary solvent, for very hydrophobic peptides, you can first dissolve the peptide in a small amount of an organic solvent like DMSO, and then dilute it with water to your desired concentration.[1] For other peptides, acetonitrile or methanol can also be attempted first.[1]
-
Reconstitution and Storage: After reconstitution, it is recommended to aliquot the solution and freeze it at -20°C. Stock solutions are generally stable for up to 3 months at this temperature. Avoid repeated freeze-thaw cycles.[2]
2. I am observing unexpected or inconsistent inhibition in my kinase assay. What are the possible causes?
Inconsistent results can stem from several factors related to the inhibitor, the assay conditions, or the enzyme itself.
-
Inhibitor Integrity: Ensure your PKI (14-24) amide TFA is stored correctly at -20°C or -80°C to maintain its activity.[2]
-
ATP Concentration: The potency of some kinase inhibitors can be influenced by the ATP concentration in the assay, as they may be ATP-competitive.[3] While PKI is a pseudosubstrate inhibitor and does not compete with ATP, variations in ATP concentration can affect the overall kinase activity and thus the perceived inhibition.
-
Enzyme Activity: Verify the activity of your protein kinase A (PKA) enzyme. Enzyme degradation or improper storage can lead to lower than expected activity and skewed inhibition results.
-
Assay Components: Ensure all other assay components (e.g., substrate, buffers) are correctly prepared and at the optimal concentrations.
3. How specific is PKI (14-24) amide TFA for Protein Kinase A (PKA)?
PKI (14-24) amide is a potent and widely used inhibitor of the cAMP-dependent protein kinase (PKA).[4][5][6] However, like many kinase inhibitors, its specificity can be concentration-dependent.
-
Off-Target Effects: At high concentrations, synthetic peptide analogs of PKI have been shown to inhibit Protein Kinase G (PKG).[7] Therefore, it is crucial to use the lowest effective concentration to maintain specificity for PKA.[7]
-
Comparison with other inhibitors: Compared to small molecule inhibitors like H89 and KT5720, which have known off-target effects on various other kinases and cellular functions, PKI peptides are generally considered more specific for PKA.[7][8]
4. What is the mechanism of action for PKI (14-24) amide TFA?
PKI (14-24) amide acts as a pseudosubstrate inhibitor. It contains a sequence of amino acids that mimics the phosphorylation site of PKA substrates. The catalytic subunit of PKA binds to this pseudosubstrate sequence with high affinity, but it cannot be phosphorylated.[7] This binding event effectively blocks the active site of the enzyme, preventing it from phosphorylating its natural substrates.[7]
Quantitative Data Summary
The following table summarizes the inhibitory potency of different PKI peptide analogs.
| Peptide Inhibitor | Ki (nM) | IC50 (nM) |
| PKI-(6-22)-amide | 7.4 | 8.4 |
| PKI-(5-24)-amide | 19 | 22 |
| PKI-(14-24)-amide | 340 | 380 |
| PKA Inhibitor 14-22 Amide (non-myristoylated) | 36 | - |
Data sourced from De Boer et al., 2005 as cited in[7] and Sigma-Aldrich product information.
Experimental Protocols
Key Experiment: In Vitro PKA Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of PKI (14-24) amide TFA against PKA in a biochemical assay format.
Materials:
-
PKI (14-24) amide TFA
-
Recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled or with a detection system like ADP-Glo™)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Stop Solution (e.g., EDTA or specific kinase inhibitor)
-
96-well assay plates
-
Detection reagents and instrument
Procedure:
-
Prepare Reagents:
-
Reconstitute PKI (14-24) amide TFA in an appropriate solvent (e.g., water or DMSO) to create a stock solution.
-
Prepare serial dilutions of the PKI (14-24) amide TFA stock solution in the assay buffer.
-
Prepare a solution of PKA enzyme in assay buffer.
-
Prepare a solution of the PKA substrate peptide and ATP in the assay buffer.
-
-
Assay Reaction:
-
Add the serially diluted PKI (14-24) amide TFA or control vehicle to the wells of the 96-well plate.
-
Add the PKA enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the reaction for the desired time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Stop Reaction and Detection:
-
Terminate the reaction by adding the stop solution.
-
Proceed with the detection method to quantify kinase activity. This will depend on the assay format (e.g., measure radioactivity, luminescence, or fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of PKA inhibition for each concentration of PKI (14-24) amide TFA relative to the control (vehicle-only) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Visualizations
Caption: PKA signaling pathway and the inhibitory action of PKI (14-24) amide TFA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKI (14-24)amide TFA - Ace Therapeutics [acetherapeutics.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pki (14-24)amide — TargetMol Chemicals [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological PKA inhibition: all may not be what it seems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of PKI (14-24)amide TFA in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PKI (14-24)amide TFA in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic peptide inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2][3][4][5][6] Its primary mechanism of action is to bind to the catalytic subunit of PKA, thereby preventing the phosphorylation of its downstream substrates.[7][8] The trifluoroacetate (TFA) salt form is commonly used to improve the solubility and stability of the peptide.[2]
Q2: Is PKI (14-24)amide a specific inhibitor for PKA?
While PKI peptides are known to be potent and specific inhibitors of PKA, off-target effects can occur, especially at higher concentrations.[7][8] Shorter fragments of the full-length protein kinase inhibitor (PKI) protein, such as PKI (6-22)amide, have been shown to inhibit other kinases like CaMK1 and facilitate the activity of some PKC isoforms at concentrations typically used in cellular assays. While specific data for the (14-24) fragment is limited, it is crucial to consider the potential for off-target interactions.
Q3: What are the potential off-target effects of the TFA counter-ion?
The trifluoroacetate (TFA) counter-ion itself can have biological effects that may be misinterpreted as off-target effects of the peptide. TFA has been reported to:
-
Affect cell viability and proliferation, with effects observed at concentrations as low as 10 nM.[9][10]
-
Interfere with certain spectroscopic analyses.[9]
-
Potentially elicit immune responses in vivo due to trifluoroacetylation of proteins.[9][11]
It is advisable to run appropriate controls, such as a vehicle control containing TFA, to distinguish the effects of the peptide from those of the counter-ion.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results in cellular assays. | Off-target effects of PKI (14-24)amide: The observed phenotype may not be solely due to PKA inhibition. | 1. Titrate the inhibitor: Determine the minimal concentration of this compound required for PKA inhibition to minimize off-target effects. 2. Perform kinase profiling: Screen the inhibitor against a panel of kinases to identify potential off-target interactions. 3. Use a structurally different PKA inhibitor: Confirm the phenotype with another specific PKA inhibitor (e.g., H-89, though be aware of its own off-target profile).[3] |
| Biological activity of the TFA counter-ion: The TFA salt may be contributing to the observed cellular response. | 1. Include a TFA salt control: Use a vehicle control containing the same concentration of TFA as used with the peptide. 2. Consider peptide salt exchange: If TFA interference is suspected, consider exchanging the counter-ion to hydrochloride (HCl) or acetate. | |
| Observed phenotype does not align with known PKA signaling pathways. | Inhibition of other signaling pathways: PKI (14-24)amide may be interacting with kinases outside of the PKA family. | 1. Investigate related pathways: Based on literature for similar PKI peptides, examine the activity of kinases like CaMK and PKC. 2. Broad-spectrum kinase inhibitor profiling: Utilize a comprehensive kinase screening service to identify unexpected off-target kinases. |
| Variability between experimental batches. | Peptide stability and storage: Improper handling can lead to degradation of the peptide. | 1. Follow manufacturer's storage recommendations: Typically, store lyophilized peptide at -20°C or -80°C and reconstituted solutions in aliquots at -80°C to avoid freeze-thaw cycles.[12] 2. Use freshly prepared solutions: For critical experiments, use freshly dissolved peptide. |
| Low potency or lack of PKA inhibition. | Lower intrinsic potency of PKI (14-24)amide: Compared to other PKI fragments, the (14-24) amide has a higher reported Ki and IC50 for PKA, indicating lower potency.[7] | 1. Increase inhibitor concentration: Carefully titrate to a higher concentration while monitoring for off-target effects. 2. Consider a more potent PKI fragment: If high potency is required, consider using PKI (6-22)amide or PKI (5-24)amide, being mindful of their potential off-target profiles.[7] |
Quantitative Data
| PKI Fragment | Ki for PKA (nM) | IC50 for PKA (nM) | Reference |
| PKI (14-24)amide | 340 | 380 | [7] |
| PKI (6-22)amide | 7.4 | 8.4 | [7] |
| PKI (5-24)amide | 19 | 22 | [7] |
This table summarizes the reported inhibitory potency of different PKI fragments against PKA. Note that lower Ki and IC50 values indicate higher potency.
Experimental Protocols
Protocol: Cellular PKA Activity Assay using Western Blotting
This protocol is adapted from a method used to assess PKA activity in HEK293 cells.[13]
-
Cell Culture and Treatment:
-
Plate HEK293 cells in 12-well plates and grow to the desired confluency.
-
Serum-starve the cells for 24 hours in serum-free DMEM.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 6 hours. Include a vehicle control (containing TFA if applicable) and a positive control for PKA inhibition (e.g., H89 at 50 µM for 30 minutes).
-
Stimulate PKA activity by treating the cells with 50 µM forskolin for 30 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding Laemmli sample buffer.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for a known PKA substrate (e.g., phospho-CREB).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the phospho-protein signal to a loading control (e.g., total CREB or a housekeeping protein like GAPDH).
-
Protocol: Kinase Selectivity Profiling (General Workflow)
This is a general workflow for assessing the selectivity of a kinase inhibitor.[14][15][16][17][18]
-
Assay Setup:
-
Utilize a kinase profiling service or an in-house panel of purified kinases.
-
Prepare a stock solution of this compound at a high concentration.
-
Perform kinase reactions in a multi-well plate format (e.g., 384-well).
-
Each well should contain a specific kinase, its substrate, ATP (often at the Km concentration for each kinase), and the inhibitor at a fixed concentration (for single-point screening) or a range of concentrations (for IC50 determination).
-
-
Detection of Kinase Activity:
-
Measure kinase activity using a suitable detection method, such as:
-
Radiometric assays: Detecting the incorporation of 32P or 33P from ATP into the substrate.[16]
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
Luminescence-based assays: Measuring ATP consumption (e.g., ADP-Glo™ Kinase Assay).[15]
-
Mobility shift assays: Detecting the change in electrophoretic mobility of a substrate upon phosphorylation.[17]
-
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase by this compound relative to a vehicle control.
-
For dose-response experiments, determine the IC50 value for each inhibited kinase.
-
Visualize the data to create a selectivity profile.
-
Visualizations
Figure 1. Simplified PKA signaling pathway and the inhibitory action of this compound.
Figure 2. Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKA | Biologically Active Compounds - chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Ace Therapeutics [acetherapeutics.com]
- 13. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
degradation of PKI (14-24)amide TFA and how to prevent it
Welcome to the technical support center for PKI (14-24)amide TFA. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the degradation of this compound and its prevention.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Question: I am observing a decrease in the inhibitory activity of my this compound solution over time. What could be the cause?
Answer: A decrease in inhibitory activity is often due to the degradation of the peptide. Several factors could be contributing to this:
-
Improper Storage: Storing the peptide solution at room temperature or 4°C for extended periods can lead to degradation. Solutions of PKI (14-24)amide are more susceptible to degradation than the lyophilized powder.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can cause peptide degradation.
-
pH of the Solution: The stability of peptides is pH-dependent. The presence of certain amino acids in the PKI (14-24)amide sequence (Asp, Asn, His) makes it susceptible to degradation at neutral to alkaline pH.
-
Oxidation: The histidine residue in the peptide sequence is prone to oxidation, which can be accelerated by exposure to air and the presence of trace metal ions.
Recommended Actions:
-
Aliquot your stock solution: Upon reconstitution, divide your stock solution into single-use aliquots to avoid multiple freeze-thaw cycles.
-
Optimize storage conditions: Store aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but for longer periods, frozen storage is essential.
-
Use appropriate buffers: Prepare your solutions in a slightly acidic buffer (pH 5-6) to minimize deamidation and hydrolysis.
-
Minimize exposure to air: After dissolving, cap the vial tightly. If long-term storage in solution is necessary, consider purging the vial with an inert gas like nitrogen or argon.
Question: My experimental results are inconsistent, and I suspect the trifluoroacetic acid (TFA) salt is interfering with my assay. What should I do?
Answer: Residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process can indeed interfere with biological assays. TFA can alter the peptide's conformation, affect its solubility, and at certain concentrations, be cytotoxic or directly inhibit enzyme activity.[1][2]
Recommended Actions:
-
Perform a salt exchange: You can replace the TFA counter-ion with a more biologically compatible one, such as acetate or hydrochloride. A common method is to repeatedly dissolve the peptide in a dilute HCl solution and then lyophilize it.
-
Use an ion-exchange resin: Anion-exchange chromatography can be used to replace TFA ions with acetate or another desired counter-ion.
-
Run a control experiment: To confirm TFA interference, run a control experiment with your assay buffer containing a similar concentration of TFA to see if it affects your results in the absence of the peptide.
Question: I am seeing multiple peaks when I analyze my this compound by HPLC. Does this mean it's degraded?
Answer: The presence of multiple peaks in an HPLC chromatogram can indicate degradation, but it could also be due to other factors:
-
Peptide Aggregation: Peptides can sometimes aggregate, leading to the appearance of multiple peaks.
-
Oxidation: The histidine residue can be oxidized, resulting in a new peak with a slightly different retention time.
-
Deamidation: The asparagine residue can deamidate to form aspartic acid or isoaspartic acid, creating different peptide species that will resolve on HPLC.
-
Hydrolysis: The peptide backbone can be hydrolyzed, especially at the aspartic acid residue, leading to peptide fragments.
Recommended Actions:
-
Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass of the species in each peak. This will help you identify if they are degradation products (e.g., +1 Da for deamidation, +16 Da for oxidation) or fragments.
-
Perform a forced degradation study: Intentionally degrade the peptide under acidic, basic, and oxidative conditions and analyze the samples by HPLC-MS. This will help you identify the retention times of specific degradation products.
-
Optimize your HPLC method: Ensure your HPLC method is optimized for peptide separation. This includes using an appropriate column (e.g., C18), mobile phase (e.g., water and acetonitrile with 0.1% TFA or formic acid), and gradient.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or preferably -80°C in a desiccator, protected from light.[3] Before opening, allow the vial to warm to room temperature to prevent condensation, as moisture can accelerate degradation.[3][4]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The choice of solvent depends on the experimental requirements. For most biological assays, sterile, nuclease-free water or a buffer of your choice is suitable. Given the peptide's sequence, it is basic and should readily dissolve in aqueous solutions. If you encounter solubility issues, a small amount of a polar organic solvent like DMSO or DMF can be used to first dissolve the peptide, followed by dilution with your aqueous buffer.
Q3: What are the primary degradation pathways for PKI (14-24)amide?
A3: The sequence of PKI (14-24)amide (GRTGRRNAIHD-NH2) contains amino acid residues that are susceptible to specific degradation pathways:
-
Deamidation: The Asparagine (Asn) residue can undergo deamidation to form aspartic acid or isoaspartic acid, particularly at neutral to basic pH.[5]
-
Hydrolysis: The peptide bond adjacent to the Aspartic Acid (Asp) residue can be susceptible to hydrolysis, leading to cleavage of the peptide chain.[5]
-
Oxidation: The Histidine (His) residue is prone to oxidation, which can be initiated by reactive oxygen species or trace metal ions.[6][7]
Q4: How does the C-terminal amide affect the stability of the peptide?
A4: The C-terminal amide group generally increases the stability of the peptide by making it more resistant to carboxypeptidases, which are enzymes that cleave amino acids from the C-terminus of proteins and peptides.
Q5: Can I expect quantitative data on the degradation rate of this compound?
A5: Currently, there is a lack of publicly available, specific quantitative stability data (e.g., half-life at different pH values and temperatures) for PKI (14-24)amide. The stability of a peptide is highly sequence-dependent. To obtain quantitative data for your specific experimental conditions, it is recommended to perform a stability study using a stability-indicating HPLC method.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound by RP-HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the degradation of PKI (14-24)amide.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Appropriate buffers for stability study (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Method:
-
Sample Preparation:
-
Prepare a stock solution of this compound in water or a suitable buffer at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution into different buffers (e.g., pH 4, 7, 9) to a final concentration of 0.1 mg/mL.
-
Incubate the samples at desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each sample for HPLC analysis.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B (linear gradient)
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B (linear gradient)
-
40-45 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the intact PKI (14-24)amide peak at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
Protocol 2: Procedure for TFA Removal by HCl Exchange
This protocol describes a common method for replacing TFA counter-ions with chloride ions.[8]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 100 mM)
-
High-purity water
-
Lyophilizer
Method:
-
Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[8]
-
Add 100 mM HCl to the peptide solution to reach a final HCl concentration between 2 mM and 10 mM.[8]
-
Let the solution stand at room temperature for at least one minute.[8]
-
Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution overnight until all the liquid is removed.
-
Re-dissolve the lyophilized powder in the same volume of the dilute HCl solution.
-
Repeat the freezing and lyophilization steps at least two more times to ensure complete exchange.[8]
-
After the final lyophilization, the peptide is in the hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.
Appendices
Data Presentation
Table 1: Potential Degradation Products of PKI (14-24)amide.
| Degradation Pathway | Modified Residue(s) | Mass Change (Da) | Potential Cause |
| Deamidation | Asn | +1 | Neutral to basic pH |
| Hydrolysis | Asp | Cleavage | Acidic or basic conditions |
| Oxidation | His | +16 | Exposure to oxygen, metal ions |
Table 2: Illustrative Stability of a Model Peptide under Different Storage Conditions (Example Data).
| Storage Condition | Time (days) | % Remaining Peptide |
| Lyophilized, -80°C | 365 | >99% |
| Lyophilized, -20°C | 365 | >98% |
| Lyophilized, 4°C | 30 | 95% |
| In solution (pH 7.4), 4°C | 7 | 85% |
| In solution (pH 7.4), 25°C | 3 | 60% |
Note: This is example data for a model peptide. The stability of PKI (14-24)amide should be determined experimentally.
Visualizations
Caption: PKA signaling pathway and the inhibitory action of PKI (14-24)amide.
Caption: Experimental workflow for assessing peptide stability.
Caption: Troubleshooting logic for TFA-related issues.
References
- 1. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Api88 peptide [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of histidine oxidation on the dissociation patterns of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
common problems with using PKI (14-24)amide TFA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using PKI (14-24)amide TFA, a potent inhibitor of Protein Kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide that acts as a highly specific and potent inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2][3] The trifluoroacetate (TFA) salt form generally offers enhanced water solubility and stability.[1][4] Its mechanism of action is based on pseudosubstrate inhibition. The peptide sequence of PKI (14-24)amide mimics the PKA substrate, allowing it to bind to the catalytic subunit of PKA with high affinity, thereby blocking the enzyme's kinase activity.
Q2: What are the main applications of this compound in research?
This compound is widely used to investigate the roles of PKA in various cellular processes. Common applications include studying signal transduction pathways, regulating cell growth and differentiation, investigating apoptosis, and exploring the effects of PKA on gene expression.[5][6][7]
Q3: How should I reconstitute and store this compound?
For reconstitution, it is recommended to first attempt to dissolve the peptide in sterile, distilled water.[1] For peptides that are more hydrophobic, dissolving in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, can be effective.[1] Lyophilized this compound should be stored at -20°C or -80°C.[8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution and store it at -20°C or -80°C.[8] Stock solutions are generally stable for up to 3 months at -20°C.[9]
Q4: What is a typical working concentration for this compound?
The optimal working concentration can vary depending on the specific application, cell type, and experimental conditions. However, concentrations in the nanomolar to low micromolar range are often effective. For instance, in some cell-based assays, concentrations between 1 µM and 10 µM have been used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or No Inhibition of PKA Activity | Incorrect Reconstitution/Solubility: The peptide may not be fully dissolved, leading to an inaccurate concentration. | Ensure the peptide is completely dissolved. For hydrophobic peptides, consider using a small amount of DMSO before adding your aqueous buffer.[1] Sonicate briefly if necessary. |
| Degraded Inhibitor: Improper storage or repeated freeze-thaw cycles can lead to peptide degradation. | Aliquot the stock solution after reconstitution and store at -20°C or -80°C.[8] Avoid using a stock solution that has been stored for an extended period at 4°C. | |
| Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit PKA in your experimental setup. | Perform a dose-response curve to determine the IC50 for your specific assay conditions. | |
| High Substrate Concentration: An excess of the PKA substrate in your assay can compete with the inhibitor. | Optimize the substrate concentration. Consider reducing the substrate concentration if it is well above the Km for PKA. | |
| Precipitation of the Inhibitor in Media/Buffer | Poor Solubility in Aqueous Solution: The peptide may have limited solubility in your specific buffer or cell culture medium. | Re-dissolve the peptide in a small amount of a compatible organic solvent (e.g., DMSO) before diluting it to the final concentration in your aqueous solution.[1] |
| Buffer Incompatibility: Components of your buffer system may be causing the peptide to precipitate. | Test the solubility of the inhibitor in different buffers to find a more compatible one. Ensure the pH of the final solution is appropriate. | |
| Observed Off-Target Effects or Cellular Toxicity | High Inhibitor Concentration: Excessive concentrations of the inhibitor can lead to non-specific effects or cytotoxicity. | Lower the working concentration of the inhibitor. Ensure you are using the lowest effective concentration determined from a dose-response experiment. |
| Contaminants in the Reagent: The inhibitor preparation may contain impurities. | Use a high-purity grade of this compound. Check the certificate of analysis for purity information. | |
| Solvent Toxicity: If using an organic solvent like DMSO, the final concentration of the solvent in your assay may be toxic to the cells. | Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) and include a vehicle control in your experiments. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C53H93N19O15 (peptide) | [8] |
| Molecular Weight | 1252.45 g/mol (peptide) | [8] |
| Appearance | Lyophilized powder | N/A |
| Purity | Typically >95% | N/A |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| Water | Soluble | The TFA salt enhances water solubility. | [1] |
| DMSO | Soluble | Can be used as a solvent for stock solutions. | N/A |
Table 3: Stability of this compound
| Condition | Stability | Recommendations | Reference |
| Lyophilized | Stable for extended periods | Store at -20°C or -80°C. | [8] |
| In Solution | Less stable than lyophilized form | Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. | [9] |
Experimental Protocols
Detailed Protocol: In Vitro PKA Kinase Assay
This protocol provides a general framework for measuring PKA activity in the presence of this compound.
1. Reagent Preparation:
- PKA Enzyme: Reconstitute purified, active PKA catalytic subunit in a suitable kinase buffer.
- PKA Substrate: Prepare a stock solution of a PKA-specific substrate peptide (e.g., Kemptide) in kinase buffer.
- This compound: Prepare a stock solution in sterile water or DMSO. Serially dilute to desired concentrations.
- ATP Solution: Prepare a stock solution of ATP in kinase buffer.
- Kinase Buffer: A typical buffer may contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.
- Stop Solution: Prepare a solution to terminate the kinase reaction (e.g., 75 mM phosphoric acid).
2. Assay Procedure:
- In a microplate, add the following in order:
- Kinase Buffer
- This compound at various concentrations (and a vehicle control).
- PKA Substrate
- PKA Enzyme
- Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by adding the stop solution.
- Detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay, ELISA, or radioactivity-based assay).
3. Data Analysis:
- Calculate the percentage of PKA inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
PKA Signaling Pathway and Inhibition by this compound
Caption: PKA signaling pathway and its inhibition by this compound.
Experimental Workflow for Using this compound
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are Protein kinase A (PKA) family inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. biocompare.com [biocompare.com]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
- 9. PKA Inhibitor 14-22 Amide, Cell-Permeable, Myristoylated - Calbiochem | 476485 [merckmillipore.com]
Technical Support Center: The Impact of Trifluoroacetic Acid (TFA) Counterion on PKI (14-24)amide Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential impact of the trifluoroacetic acid (TFA) counterion on the biological activity of the protein kinase A (PKA) inhibitor, PKI (14-24)amide. TFA is a common remnant from the synthesis and purification of peptides and can significantly influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the TFA counterion and why is it present in my PKI (14-24)amide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid frequently used during the solid-phase synthesis and purification (e.g., HPLC) of peptides like PKI (14-24)amide.[1][2][3] During this process, the positively charged amino groups of the peptide can form an ionic bond with the negatively charged trifluoroacetate anion. While lyophilization removes excess TFA, the ionically bound TFA remains as a counterion to the peptide.[1][4]
Q2: How can the TFA counterion affect the biological activity of PKI (14-24)amide?
A2: The TFA counterion can have unpredictable effects on the biological activity of peptides.[1][3] It has been reported to inhibit cell proliferation in some assays and, in other cases, to promote it.[2][3][5] For a kinase inhibitor like PKI (14-24)amide, the presence of TFA could lead to an underestimation or overestimation of its inhibitory potency, or introduce non-specific effects that confound experimental results.[2][6] Specifically, TFA can alter the secondary structure of peptides, which may impact its interaction with the target kinase.[1][4][7]
Q3: My results with different batches of PKI (14-24)amide are inconsistent. Could the TFA counterion be the cause?
A3: Yes, batch-to-batch variability is a potential consequence of inconsistent TFA content. The amount of residual TFA can differ between synthesis batches, leading to variations in the peptide's biological activity and a lack of experimental reproducibility.[2]
Q4: Can the TFA counterion interfere with my experimental assays?
A4: Beyond direct biological effects, TFA can interfere with certain analytical techniques. For instance, it has a strong absorbance band around 1670 cm-1, which can overlap with the amide I band of peptides in Fourier-transform infrared (FTIR) spectroscopy, complicating structural analysis.[1][8] It can also suppress the signal in mass spectrometry analyses.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Observed PKI (14-24)amide activity is lower/higher than expected. | The TFA counterion may be interfering with the biological assay, either by directly affecting the cells or by altering the peptide's conformation and activity.[1][2] | 1. Verify the net peptide content of your sample. 2. Consider performing a counterion exchange to replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate.[9][10] 3. Test the effect of TFA alone on your assay system as a control. |
| High background or unexpected cellular response in control experiments. | Residual TFA in the peptide preparation might be causing non-specific cellular effects.[3][5] | 1. Run a vehicle control containing the same concentration of TFA as present in your peptide stock solution. 2. If non-specific effects are observed, perform a TFA removal/exchange procedure.[9][11] |
| Poor reproducibility of results between experiments. | Inconsistent aliquoting or storage of the peptide may lead to varying effective concentrations. Additionally, batch-to-batch differences in TFA content can contribute to this issue.[2] | 1. Ensure proper aliquoting and storage of the peptide to avoid repeated freeze-thaw cycles. 2. If using a new batch of peptide, consider performing a bridging study to compare its activity with the previous batch. 3. For critical experiments, consider standardizing the counterion form of the peptide across all batches. |
| Difficulty in obtaining a stable baseline or clear signal in biophysical assays (e.g., FTIR, CD spectroscopy). | The presence of TFA can interfere with spectroscopic measurements.[1][8] | 1. For structural studies, it is highly recommended to exchange the TFA counterion to hydrochloride or acetate.[1] |
Quantitative Data Summary
| Peptide Form | Hypothetical IC50 for PKA Inhibition | Observed Effect on Cell Proliferation (Control Cells) | Notes |
| PKI (14-24)amide (TFA salt) | 450 nM | 15% inhibition | The presence of TFA may lead to an apparent decrease in potency and introduce cytotoxic effects.[5] |
| PKI (14-24)amide (HCl salt) | 380 nM | No significant effect | The hydrochloride salt form is expected to provide a more accurate measure of the intrinsic inhibitory activity of the peptide. |
| PKI (14-24)amide (Acetate salt) | 390 nM | No significant effect | The acetate salt is another biologically compatible alternative to the TFA salt. |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Researchers should determine the specific effects of the TFA counterion within their experimental system.
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Counterion Exchange
This protocol is a common method for replacing the TFA counterion with chloride.[4][9][10]
Materials:
-
TFA salt of PKI (14-24)amide
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolve the PKI (14-24)amide TFA salt in distilled water to a concentration of 1 mg/mL.[4]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[4]
-
Let the solution stand at room temperature for at least one minute.[4]
-
Freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilize the frozen solution overnight to remove the liquid.
-
To ensure complete exchange, re-dissolve the lyophilized peptide in the same volume of 2-10 mM HCl solution.[4]
-
Repeat the freezing and lyophilization steps at least two more times.[4]
-
After the final lyophilization, dissolve the resulting PKI (14-24)amide HCl salt in your desired buffer for the experiment.
Protocol 2: Anion Exchange Chromatography for TFA Removal
This method uses an anion exchange resin to replace TFA with a different anion, such as acetate.[9]
Materials:
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
Distilled water
-
TFA salt of PKI (14-24)amide
Procedure:
-
Pack a small column with the strong anion exchange resin.
-
Equilibrate the column by washing it with a 1 M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Dissolve the this compound salt in distilled water.
-
Apply the peptide solution to the prepared anion exchange column.
-
Elute the peptide from the column with distilled water, collecting the fractions.
-
Combine the fractions containing the peptide.
-
Lyophilize the pooled fractions to obtain the peptide as an acetate salt.
Visualizations
Caption: PKA signaling pathway and the inhibitory action of PKI (14-24)amide.
Caption: Experimental workflow for TFA to HCl counterion exchange.
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com.cn [genscript.com.cn]
- 4. lifetein.com [lifetein.com]
- 5. genscript.com [genscript.com]
- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to PKI (14-24)amide TFA and Other Protein Kinase A (PKA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide-based Protein Kinase A (PKA) inhibitor, PKI (14-24)amide TFA, with other commonly used PKA inhibitors. The information presented herein is curated from experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs, considering factors such as potency, selectivity, and mechanism of action.
Quantitative Comparison of PKA Inhibitors
The inhibitory potency of various PKA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The table below summarizes these values for this compound and other selected peptide and small molecule inhibitors. It is important to note that direct comparison of values across different studies can be influenced by variations in experimental conditions.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Notes |
| PKI (14-24)amide | Peptide | PKA | 380 | 340 | A fragment of the endogenous protein kinase inhibitor. |
| PKI (6-22)amide | Peptide | PKA | 8.4 | 7.4 | A more potent fragment of the endogenous protein kinase inhibitor.[1] |
| PKI (5-24)amide | Peptide | PKA | 22 | 19 | Another potent fragment of the endogenous protein kinase inhibitor.[1] |
| H-89 | Small Molecule | PKA, ROCK, MSK1, S6K1 | ~48 (for PKA) | - | Cell-permeable. Also inhibits other kinases. |
| KT5720 | Small Molecule | PKA, PKG, PKC | ~60 (for PKA) | - | Cell-permeable. Known to be a broad-spectrum kinase inhibitor.[1] |
| Rp-cAMPS | Nucleotide Analog | PKA Regulatory Subunit | - | - | A competitive antagonist of cAMP binding to the regulatory subunits of PKA. |
Mechanism of Action: A Tale of Two Strategies
PKA inhibitors can be broadly categorized into two main classes based on their mechanism of action: peptide-based inhibitors that act as pseudosubstrates and small molecule inhibitors that are typically ATP-competitive.
Peptide-Based Inhibitors (e.g., this compound): These inhibitors, derived from the endogenous heat-stable protein kinase inhibitor (PKI), function as pseudosubstrates. They mimic the PKA substrate and bind with high affinity to the catalytic subunit of PKA, thereby blocking the binding of actual substrates without being phosphorylated themselves.[1] This mechanism generally confers high specificity for PKA.
Small Molecule Inhibitors (e.g., H-89, KT5720): These compounds typically act by competing with ATP for its binding site on the catalytic subunit of PKA. By occupying the ATP-binding pocket, they prevent the transfer of the gamma-phosphate from ATP to the substrate, thus inhibiting kinase activity. Due to the conserved nature of the ATP-binding site across the kinome, these inhibitors often exhibit off-target effects on other kinases.
Below is a diagram illustrating the distinct mechanisms of action.
The PKA Signaling Pathway
Understanding the PKA signaling pathway is crucial for contextualizing the action of its inhibitors. The pathway is initiated by the binding of an extracellular ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[2][3][4][5][6] cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates, leading to various cellular responses.
Experimental Protocols
The determination of inhibitor potency (IC50) is a critical experimental procedure. Below is a generalized workflow for a typical in vitro PKA inhibition assay.
General PKA Inhibition Assay Workflow
This protocol outlines the key steps for determining the IC50 of a PKA inhibitor.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay System (Promega)
-
Test inhibitors (e.g., this compound, H-89)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper (for radiolabeled assays)
-
Microplate reader (for non-radioactive assays)
Procedure (Radiolabeled Assay Example):
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
In a microcentrifuge tube or microplate well, add the PKA enzyme and the corresponding inhibitor dilution. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the PKA substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of PKA activity inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
The choice of a PKA inhibitor is a critical decision in experimental design. This compound, while less potent than some other PKI fragments, offers the advantage of being a peptide-based pseudosubstrate inhibitor, which generally translates to higher specificity for PKA compared to ATP-competitive small molecule inhibitors like H-89 and KT5720. However, the cell permeability of small molecules can be an advantage for in-cell studies. Researchers should carefully consider the specific requirements of their experiments, including the need for potency, selectivity, and cell permeability, when selecting a PKA inhibitor. The data and protocols presented in this guide are intended to facilitate this decision-making process.
References
- 1. promega.com [promega.com]
- 2. portlandpress.com [portlandpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Kinase Specificity of Protein Kinase Inhibitor Peptide [frontiersin.org]
- 6. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of PKI (14-24)amide TFA for Protein Kinase A (PKA)
A Comparative Guide for Researchers
For researchers in cell signaling and drug discovery, the specific inhibition of protein kinases is paramount for elucidating cellular pathways and developing targeted therapeutics. Protein Kinase A (PKA) is a key enzyme in numerous signaling cascades, and its selective inhibition is often crucial for experimental accuracy. This guide provides a comprehensive comparison of the PKA inhibitor PKI (14-24)amide TFA against other alternatives, supported by experimental data and detailed protocols to aid in the validation of its specificity.
Performance Comparison of PKA Inhibitors
The inhibitory potency of various peptide inhibitors derived from the endogenous Protein Kinase Inhibitor (PKI) protein has been evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki) for PKI (14-24)amide and other commonly used PKI-derived peptides against PKA.
| Inhibitor | IC50 (nM) | Ki (nM) |
| PKI (14-24)amide | 380 | 340 |
| PKI (6-22)amide | 8.4 | 7.4 |
| PKI (5-24)amide | 22 | 19 |
| Data sourced from De Boer et al., 2005, as cited in Liu et al., 2020.[1] |
While PKI (14-24)amide is a potent inhibitor of PKA, the data indicates that other fragments of the PKI peptide, such as PKI (6-22)amide and PKI (5-24)amide, exhibit higher affinity for the enzyme.
Specificity Profile of PKI-derived Peptides
To ensure the validity of experimental results, it is critical to assess the specificity of a kinase inhibitor against a broader panel of kinases. A study investigating the kinase specificity of PKI (6-22)amide, a close analog of PKI (14-24)amide, screened its activity against 55 different kinases.
The results demonstrated that while PKI (6-22)amide is highly potent against PKA with a sub-nanomolar IC50, at significantly higher concentrations it can exhibit off-target effects.[2] Notably, some inhibitory activity was observed against Calcium/calmodulin-dependent protein kinase I (CaMK1), and surprisingly, a facilitatory effect was seen on several Protein Kinase C (PKC) isoforms and other kinases at micromolar concentrations.[2]
Summary of Off-Target Effects for PKI (6-22)amide:
| Kinase | Effect at High Concentrations (1-10 µM) |
| CaMK1 | Inhibition[2] |
| PKCα | Facilitation[2] |
| PKCζ | Facilitation[2] |
| ROCK1 | Facilitation[2] |
| p70S6K | Facilitation[2] |
This data suggests that while PKI-derived peptides are highly selective for PKA at nanomolar concentrations, researchers should exercise caution when using them at higher concentrations, as off-target effects may occur.
Experimental Protocols
To validate the specificity of this compound in your experimental system, the following detailed protocols for an in vitro kinase assay and a cell-based assay are provided.
In Vitro Kinase Specificity Assay (Radiometric Filter Binding Assay)
This assay is considered the gold standard for quantifying kinase activity and inhibition.[3] It directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.
Materials:
-
Purified PKA enzyme
-
This compound and other inhibitors
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
10x Kinase Reaction Buffer (500 mM MOPS pH 7.0, 100 mM MgCl₂, 10 mM EGTA, 1 mg/mL BSA, 10 mM DTT)
-
0.5% Phosphoric acid (chilled)[4]
-
Acetone[4]
-
Scintillation counter
Procedure:
-
Prepare Kinase Reactions: In a microcentrifuge tube on ice, prepare the reaction mix containing 1x kinase reaction buffer, the desired concentration of PKA substrate peptide, and the purified PKA enzyme.
-
Add Inhibitor: Add varying concentrations of this compound or other inhibitors to the reaction tubes. Include a no-inhibitor control.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration that is at or above the Km of the kinase for ATP (e.g., 200 µM).[2]
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[2]
-
Spotting: Terminate the reaction by spotting a small volume (e.g., 3-30 µL) of the reaction mixture onto a marked square of P81 phosphocellulose paper.[4][5]
-
Washing: Immediately place the P81 paper into a beaker of chilled 0.5% phosphoric acid and wash four times for 5 minutes each to remove unincorporated [γ-³²P]ATP.[4] Follow with a final wash in acetone for 5 minutes.[4]
-
Drying and Counting: Air dry the P81 paper completely.[4] Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the no-inhibitor control and determine the IC50 value.
Cell-Based PKA Inhibition Assay (Western Blot for Phospho-CREB)
This assay assesses the ability of this compound to inhibit PKA activity within a cellular context by measuring the phosphorylation of a downstream PKA target, CREB (cAMP response element-binding protein).
Materials:
-
Cell line of interest
-
Cell culture media and reagents
-
PKA activator (e.g., Forskolin or 8-Br-cAMP)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
PKA Activation: Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size on an SDS-PAGE gel.[6]
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C with gentle agitation.[6]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each.[6] Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total CREB antibody.
-
Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. Calculate the ratio of phospho-CREB to total CREB for each condition to determine the extent of PKA inhibition.
Visualizations
PKA Signaling Pathway
Caption: Canonical PKA signaling pathway and the inhibitory action of PKI (14-24)amide.
Experimental Workflow for Kinase Inhibitor Specificity
Caption: Workflow for determining the specificity of a kinase inhibitor.
References
- 1. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kinase Specificity of Protein Kinase Inhibitor Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
A Comparative Guide to the Cell Permeability of PKI Peptides: PKI (14-24)amide vs. Myristoylated PKI (14-22)amide
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular signaling pathways, the ability to specifically inhibit key enzymes within the intact cell is paramount. Protein Kinase A (PKA) is a crucial regulator of numerous cellular processes, and its inhibition is often a key experimental goal. The heat-stable Protein Kinase Inhibitor (PKI) offers a highly specific means of targeting PKA. However, the inherent challenge with peptide-based inhibitors is their delivery across the cell membrane. This guide provides a comparative analysis of two commonly used PKI-derived peptides, the unmodified PKI (14-24)amide and the lipid-modified myristoylated PKI (14-22)amide, with a focus on their cell permeability.
Executive Summary
Comparison of Physicochemical Properties and Cell Permeability
| Feature | PKI (14-24)amide | Myristoylated PKI (14-22)amide |
| Sequence | Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2 | Myr-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH2 |
| Modification | None | N-terminal Myristoylation |
| Molecular Weight | ~1365.4 g/mol | ~1209.5 g/mol |
| Charge at physiological pH | Highly Positive | Positive |
| Lipophilicity | Low | High |
| Cell Permeability | Poor / Non-permeable [1] | Permeable [2][3] |
| Mechanism of Action | PKA inhibition in cell-free systems | Intracellular PKA inhibition[4] |
Mechanism of Action: PKA Signaling Pathway
Both PKI (14-24)amide and myristoylated PKI (14-22)amide function by mimicking the substrate of PKA and binding with high affinity to the catalytic subunit of the enzyme, thereby inhibiting its kinase activity. The key difference lies in their ability to access intracellular PKA. Myristoylated PKI (14-22)amide can cross the cell membrane to inhibit PKA within the cellular environment, while PKI (14-24)amide is restricted to extracellular applications or use in cell lysates.
References
- 1. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
comparative study of PKI fragments as PKA inhibitors
A Comparative Study of PKI Fragments as Protein Kinase A (PKA) Inhibitors
This guide provides a comparative analysis of various Protein Kinase Inhibitor (PKI) fragments and other common inhibitors of Protein Kinase A (PKA). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of inhibitor performance with supporting experimental data and methodologies.
Introduction to PKA and its Inhibition
Protein Kinase A (PKA) is a key enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene expression, and memory formation.[1][2] The activation of PKA is primarily triggered by an increase in intracellular cyclic AMP (cAMP) levels.[1][3] Given its central role, the specific inhibition of PKA is a critical tool for studying its function and a potential therapeutic strategy.
The endogenous Protein Kinase Inhibitor (PKI) is a family of small, heat-stable proteins that act as highly specific pseudosubstrate inhibitors of the PKA catalytic subunit.[4] Various synthetic fragments of PKI have been developed as potent and specific research tools to block PKA activity. This guide compares the inhibitory efficacy of several of these PKI fragments against other well-known small molecule PKA inhibitors.
Comparative Inhibitory Activity
The inhibitory potency of different compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The Ki is an indicator of the binding affinity of the inhibitor.[5] The following table summarizes the reported inhibitory activities of various PKI fragments and other PKA inhibitors.
| Inhibitor | Type | Target | Ki (nM) | IC50 (nM) | Notes |
| PKI Fragments | |||||
| PKI(5-24) | Peptide (Synthetic) | PKA | 2.3[6][7] | - | Corresponds to the active portion of the naturally occurring heat-stable protein kinase inhibitor.[6][7] |
| PKI(6-22) amide | Peptide (Synthetic) | PKA | 2.5[8] | 0.61[9] | A potent and widely used fragment derived from the active portion of PKI.[8][9] |
| PKI(14-22) amide, myristoylated | Peptide (Synthetic, Modified) | PKA | ~36 | - | Myristoylation enhances cell permeability. |
| PKIγ | Peptide (Endogenous Isoform) | PKA | 0.4[10] | - | Contains a unique cysteine residue believed to contribute to its high affinity.[10] |
| Other PKA Inhibitors | |||||
| H-89 | Small Molecule | PKA, others | - | 48[5][11], 135[12] | Also inhibits other kinases such as MSK1, S6K1, and ROCKII.[12] |
| Staurosporine | Small Molecule | PKA, others | - | 7[13], 15[1][3] | A potent but non-selective protein kinase inhibitor, also targeting PKC, c-Fgr, etc.[1][3][13] |
PKA Signaling Pathway
The following diagram illustrates the canonical PKA signaling pathway, from the activation by cAMP to the phosphorylation of downstream target proteins.
Experimental Protocols
Detailed methodologies for common PKA inhibition assays are provided below.
Kinase Mobility Shift Assay (KiMSA)
This non-radioactive assay quantifies PKA activity based on the electrophoretic mobility shift of a fluorescently labeled substrate upon phosphorylation.
Materials:
-
Fluorescently labeled Kemptide substrate (e.g., Kemptide-FITC)
-
PKA enzyme (purified or in cell lysate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
PKI fragment or other inhibitor of interest
-
Loading buffer (e.g., 65% Glycerol, 1% Bromophenol blue, 5% Tween-20, 5 mM DTT)
-
Agarose gel and electrophoresis apparatus
-
Fluorescence gel imager
Protocol:
-
Prepare kinase reactions on ice. For a standard 25 µL reaction, combine the PKA enzyme, kinase reaction buffer, and the desired concentration of the PKI fragment or inhibitor.
-
Add the Kemptide-FITC substrate to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 25 minutes in the dark.[14][15]
-
Add loading buffer to the samples.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the phosphorylated and non-phosphorylated substrate.
-
Visualize the gel using a fluorescence imager and quantify the band intensities.
-
Calculate PKA activity as the percentage of phosphorylated substrate relative to the total substrate.
ADP-Glo™ Kinase Assay
This is a luminescent assay that measures PKA activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
PKA enzyme
-
PKA substrate (e.g., Kemptide)
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[16]
-
ATP solution
-
PKI fragment or other inhibitor of interest
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
Protocol:
-
Set up the kinase reaction in a well of a white multi-well plate. Combine the PKA enzyme, substrate, kinase reaction buffer, and the desired concentration of the inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a set period (e.g., 15-60 minutes).
-
Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17][18]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[17][18]
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the PKA activity.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing PKA inhibitors.
Conclusion
PKI fragments, particularly PKI(5-24) and PKI(6-22), are highly potent and specific inhibitors of PKA, with Ki values in the low nanomolar range. They serve as excellent tools for basic research requiring high specificity. Small molecule inhibitors like H-89 and Staurosporine are also effective but exhibit off-target effects on other kinases, which should be considered when interpreting experimental results. The choice of inhibitor and experimental assay should be guided by the specific requirements of the study, such as the need for cell permeability, specificity, and the nature of the sample being analyzed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 4. arborassays.com [arborassays.com]
- 5. glpbio.com [glpbio.com]
- 6. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PKA inhibitor fragment (6-22) amide | Protein Kinase A | Tocris Bioscience [tocris.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H-89 | Highly effective PKA inhibitor | Cardioprotectant | TargetMol [targetmol.com]
- 12. H-89 - Wikipedia [en.wikipedia.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 15. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. worldwide.promega.com [worldwide.promega.com]
- 18. ulab360.com [ulab360.com]
Unveiling the Selectivity of PKI (14-24)amide TFA: A Comparative Guide for Kinase Researchers
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of PKI (14-24)amide TFA, a potent Protein Kinase A (PKA) inhibitor, with other kinases and alternative inhibitors. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of your research.
Executive Summary
PKI (14-24)amide is a peptide fragment of the endogenous Protein Kinase Inhibitor (PKI) and is widely recognized for its potent and specific inhibition of cAMP-dependent Protein Kinase A (PKA). While highly selective for PKA, it is crucial to understand its potential interactions with other kinases to ensure the validity of experimental results. This guide consolidates available data on the cross-reactivity of PKI peptides and compares their performance with other commonly used kinase inhibitors.
Cross-Reactivity Profile of PKI Peptides
Comparison of PKI Peptides Against PKA
A comparative study by de Boer et al. (2005) determined the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of different PKI fragments against PKA, highlighting the potent but varied efficacy of these peptides.
| Peptide Inhibitor | Ki (nM)[1] | IC50 (nM)[1] |
| PKI (6-22)amide | 7.4 | 8.4 |
| PKI (5-24)amide | 19 | 22 |
| PKI (14-24)amide | 340 | 380 |
These values indicate that while PKI (14-24)amide is a potent inhibitor of PKA, the (6-22) and (5-24) fragments exhibit significantly higher affinity.
Broader Kinase Selectivity of PKI (6-22)amide and PKIα
The screening data from Wang et al. (2020) for PKI (6-22)amide and full-length PKIα at a concentration of 5 µM reveals a high degree of selectivity for PKA. However, at these higher concentrations, some off-target effects were observed.
Table 1: Cross-reactivity of PKI (6-22)amide and full-length PKIα against a panel of 55 kinases. Data from Wang et al. (2020). The table shows selected kinases with notable inhibition or activation.
| Kinase Target | PKI (6-22)amide (% Inhibition at 5 µM) | Full-length PKIα (% Inhibition at 5 µM) |
| PKA | 85% | >90% (IC50 = 0.11 nM) [2] |
| CaMK1 | ~30% inhibition | No significant effect |
| PKCα | ~50% activation | ~25% activation |
| PKCβII | - | ~36% activation |
| PKCζ | ~50% activation | ~42% activation |
| ROCK1 | Activation | ~24% activation |
| p70S6K | Activation | No significant effect |
It is important to note that the facilitatory effects on PKC isoforms and ROCK1 occurred at concentrations significantly higher than those required for PKA inhibition[2][3]. This suggests that at the typically lower concentrations used to selectively inhibit PKA, PKI peptides are highly specific.
Comparison with Other Common Kinase Inhibitors
To provide a broader context, the selectivity of PKI peptides can be compared to other widely used kinase inhibitors, such as H-89 and Staurosporine.
| Inhibitor | Primary Target(s) | IC50 for PKA | Known Cross-Reactivity |
| PKI (14-24)amide | PKA | 380 nM[1] | Highly selective for PKA. |
| H-89 | PKA | ~48-135 nM | Also inhibits MSK1, S6K1, ROCKII, and other kinases with similar potency. |
| Staurosporine | Broad-spectrum | Potent inhibitor | Non-selective, inhibits a wide range of kinases including PKC, CaMKII, and tyrosine kinases[4][5]. |
This comparison underscores the superior selectivity of PKI peptides for PKA compared to small molecule inhibitors like H-89 and the non-selective nature of staurosporine.
Experimental Protocols
To enable researchers to conduct their own cross-reactivity studies, a generalized protocol for an in vitro kinase inhibition assay is provided below. This protocol is based on established methods such as the ADP-Glo™ Kinase Assay and LanthaScreen® Eu Kinase Binding Assay.
Protocol: In Vitro Kinase Inhibition Assay for Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of selected kinases.
Materials:
-
This compound
-
Recombinant kinases of interest
-
Kinase-specific substrates (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]
-
Detection reagents (e.g., ADP-Glo™ reagents or LanthaScreen® tracer and antibody)[7][8]
-
384-well plates (white, low-volume)
-
Plate reader capable of luminescence or fluorescence resonance energy transfer (FRET) detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the serially diluted this compound or a vehicle control to the appropriate wells.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
For ADP-Glo™ Assay:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[9].
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature[9].
-
Measure luminescence using a plate reader.
-
-
For LanthaScreen® Assay:
-
Add a solution containing the Eu-labeled antibody and the Alexa Fluor® 647-labeled tracer.
-
Incubate for 60 minutes at room temperature[10].
-
Measure the FRET signal using a plate reader with appropriate filters.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
PKA Signaling Pathway and Point of Inhibition
Caption: PKA signaling pathway and inhibition by PKI (14-24)amide.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Conclusion
This compound remains a highly selective and potent tool for the inhibition of PKA. While data on closely related PKI peptides suggest the potential for off-target effects at high micromolar concentrations, particularly activation of PKC isoforms, these are unlikely to be a concern at the nanomolar concentrations typically sufficient for effective PKA inhibition. When compared to small molecule inhibitors like H-89, PKI peptides offer superior selectivity. For experiments requiring the utmost confidence in PKA-specific inhibition, it is recommended to use the lowest effective concentration of this compound and, where possible, to validate findings with a structurally distinct PKA inhibitor. The provided protocols and diagrams serve as a valuable resource for researchers aiming to meticulously characterize the selectivity of their kinase inhibitors.
References
- 1. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine inhibits protein kinases activated by Ca2+ and cyclic AMP in addition to inhibiting protein kinase C in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Review of PKI (14-24)amide TFA Efficacy in Protein Kinase A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the efficacy of PKI (14-24)amide TFA as an inhibitor of Protein Kinase A (PKA). Its performance is objectively compared with alternative PKA inhibitors, supported by available experimental data. This document aims to equip researchers with the necessary information to make informed decisions regarding the selection of PKA inhibitors for their studies.
Introduction to PKA Inhibition and PKI Peptides
Protein Kinase A (PKA) is a key enzyme in cellular signaling, playing a crucial role in a multitude of physiological processes by phosphorylating specific substrate proteins. The activity of PKA is primarily regulated by the second messenger cyclic adenosine monophosphate (cAMP). Dysregulation of PKA signaling is implicated in various diseases, making it a significant target for therapeutic intervention and basic research.
The Protein Kinase Inhibitor (PKI) family of naturally occurring heat-stable proteins are highly potent and specific pseudosubstrate inhibitors of the catalytic subunit of PKA. Peptides derived from the inhibitory domain of PKI, such as PKI (14-24)amide, mimic the substrate of PKA but are not phosphorylated, thus competitively inhibiting its activity. This compound is the trifluoroacetate salt of the 11-amino acid peptide fragment GRTGRRNAIHD-NH2, corresponding to residues 14-24 of the full-length PKI protein.
Mechanism of Action: The Pseudosubstrate Inhibition
PKI peptides, including PKI (14-24)amide, function by directly binding to the active site of the PKA catalytic subunit. This binding prevents the phosphorylation of endogenous substrates, thereby inhibiting PKA-mediated signaling pathways. The specificity of PKI peptides is generally considered higher than that of many small molecule inhibitors that target the ATP-binding pocket of the kinase, as the latter can be conserved across different kinase families.
Quantitative Comparison of PKA Inhibitor Efficacy
The following table summarizes the reported inhibitory potency (IC50 and Ki values) of this compound and several common alternative PKA inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Type | Target | IC50 | Ki | Citation(s) |
| This compound | Peptide (Pseudosubstrate) | PKA | 380 nM | 340 nM | [1] |
| H-89 | Small Molecule (ATP-competitive) | PKA | 48 nM | 48 nM | [1][2] |
| KT5720 | Small Molecule (ATP-competitive) | PKA | 3.3 µM | 60 nM | [1] |
| Staurosporine | Small Molecule (ATP-competitive) | Broad-spectrum kinase inhibitor (including PKA) | 15 nM (for PKA) | Not specified |
Note: Lower IC50 and Ki values indicate higher potency. The data presented are from different sources and should be interpreted with caution. For a definitive comparison, these inhibitors should be evaluated side-by-side under identical experimental conditions.
A study directly comparing different PKI peptide fragments demonstrated that PKI (14-24)amide is less potent than other fragments.[1] Specifically, PKI-(6-22)-amide and PKI-(5-24)-amide exhibited significantly lower Ki values of 7.4 nM and 19 nM, and IC50 values of 8.4 nM and 22 nM, respectively.[1] This suggests that for applications requiring higher potency, these alternative PKI peptides might be more suitable.
While small molecule inhibitors like H-89 and Staurosporine show high potency, they are known to have off-target effects on other kinases.[1][3] PKI peptides are generally considered more specific for PKA.[1][3]
Signaling Pathway and Inhibition Logic
The following diagrams illustrate the canonical PKA signaling pathway and the comparative logic of different inhibitor types.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of inhibitor efficacy. Below are outlines for two common methods for determining PKA inhibition, which can be adapted for use with this compound.
Radiometric Filter Binding Assay
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific PKA substrate peptide (e.g., Kemptide).
Materials:
-
Purified PKA catalytic subunit
-
This compound (or other inhibitors)
-
PKA substrate peptide (e.g., LRRASLG)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKA catalytic subunit, and the substrate peptide.
-
Add varying concentrations of this compound or other inhibitors to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled PKI peptide to the PKA catalytic subunit. Inhibition is detected by the displacement of the fluorescent peptide by an unlabeled inhibitor.
Materials:
-
Purified PKA catalytic subunit
-
Fluorescently labeled PKI peptide (e.g., Fluorescein-PKI(5-24))
-
This compound (or other unlabeled inhibitors)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Microplate reader with FP capabilities
Procedure:
-
Prepare a solution of the PKA catalytic subunit and the fluorescently labeled PKI peptide in the assay buffer.
-
Add varying concentrations of unlabeled this compound or other inhibitors to the wells of a microplate.
-
Add the PKA/fluorescent peptide mixture to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization of each well using a microplate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent peptide by the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a valuable tool for the specific inhibition of PKA, acting as a pseudosubstrate inhibitor. While it demonstrates potent inhibition, comparative data suggests that other PKI-derived peptides, such as PKI-(6-22)-amide, may offer higher potency. When compared to small molecule inhibitors like H-89 and Staurosporine, this compound likely provides greater specificity for PKA, a critical consideration for minimizing off-target effects in experimental systems. The choice of inhibitor should be guided by the specific requirements of the study, including the desired potency, specificity, and cell permeability. For definitive comparisons, it is recommended that researchers evaluate the efficacy of different inhibitors in their own experimental setup.
References
Validating Experimental Results: A Comparative Guide to PKI (14-24)amide TFA and Other PKA Inhibitors
For researchers, scientists, and drug development professionals investigating the intricacies of cellular signaling, accurate validation of experimental results is paramount. This guide provides a comprehensive comparison of PKI (14-24)amide TFA, a widely used peptide-based inhibitor of Protein Kinase A (PKA), with common small molecule alternatives. By presenting objective performance data, detailed experimental protocols, and clear visual representations of the underlying biological and experimental frameworks, this guide serves as a critical resource for ensuring the reliability and reproducibility of your research findings.
Performance Comparison of PKA Inhibitors
The selection of an appropriate inhibitor is a critical step in any experiment designed to probe the function of PKA. The following table summarizes the inhibitory potency of this compound and two commonly used small molecule inhibitors, H-89 and KT-5720. It is important to note that the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) can vary between studies depending on the specific assay conditions.
| Inhibitor | Type | Mechanism of Action | Ki (Inhibitory Constant) | IC50 (Half-Maximal Inhibitory Concentration) |
| This compound | Peptide | Pseudosubstrate, binds to the catalytic subunit of PKA | ~340 nM | ~380 nM |
| H-89 | Small Molecule | ATP-competitive inhibitor | ~48 nM | Varies (typically in the nanomolar range) |
| KT-5720 | Small Molecule | ATP-competitive inhibitor | ~60 nM | Varies (typically in the nanomolar range) |
Note: The provided Ki and IC50 values are approximate and collated from various sources. Direct comparative studies under identical experimental conditions are limited.
Understanding the PKA Signaling Pathway
Protein Kinase A is a key enzyme in many signal transduction pathways, regulating diverse cellular processes such as metabolism, gene expression, and cell proliferation. Its activity is primarily regulated by the second messenger cyclic AMP (cAMP). The following diagram illustrates the canonical PKA signaling cascade.
Caption: The PKA signaling pathway is initiated by ligand binding to a GPCR.
Experimental Protocols
To assist in the validation of experimental results, detailed protocols for two key assays are provided below: an in-vitro PKA kinase activity assay and a cell-based Western blot for detecting the phosphorylation of a PKA substrate.
In-Vitro PKA Kinase Activity Assay (Colorimetric)
This protocol outlines a non-radioactive method for measuring PKA activity using a colorimetric plate-based assay.
Materials:
-
Purified active PKA
-
PKA substrate peptide (e.g., Kemptide)
-
ATP solution
-
Kinase assay buffer
-
Phospho-specific antibody against the PKA substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute the PKA enzyme, substrate, and inhibitors to their desired concentrations in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
25 µL of diluted PKA substrate.
-
50 µL of diluted PKA enzyme or cell lysate.
-
25 µL of inhibitor solution (or buffer for control).
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted phospho-specific primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells three times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution.
-
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Western Blot for Phospho-CREB (a PKA Substrate)
This protocol describes the detection of phosphorylated CREB (pCREB) in cell lysates by Western blotting as an indicator of in-vivo PKA activity.
Materials:
-
Cell culture reagents
-
PKA inhibitor (e.g., this compound, H-89)
-
PKA activator (e.g., Forskolin)
-
Lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with the PKA inhibitor for the desired time and concentration. Include positive (PKA activator) and negative (vehicle) controls.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total CREB antibody to normalize for protein loading.
Experimental Workflow for PKA Inhibition Analysis
The following diagram outlines a typical workflow for investigating the effects of a PKA inhibitor on a cellular process.
Caption: A standard workflow for assessing PKA inhibitor efficacy.
Selectivity and Off-Target Effects
A crucial consideration when selecting a PKA inhibitor is its specificity. While peptide-based inhibitors like PKI fragments are generally considered highly selective for PKA due to their pseudosubstrate nature, small molecule inhibitors can exhibit off-target effects.
-
This compound: Exhibits high selectivity for PKA.[1]
-
H-89: Known to inhibit other kinases besides PKA, including ROCK, S6K1, and MSK1.[2][3] It can also have PKA-independent effects on cellular processes.[4][5]
-
KT-5720: Also demonstrates off-target effects on other kinases.[1]
Researchers should be aware of these potential off-target effects and, when possible, use multiple inhibitors with different mechanisms of action to confirm that the observed phenotype is indeed due to PKA inhibition.
By carefully considering the performance characteristics, implementing robust experimental protocols, and being mindful of the potential for off-target effects, researchers can confidently validate their experimental findings and contribute to a deeper understanding of PKA-mediated cellular signaling.
References
- 1. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein kinase A inhibitor, H-89, directly inhibits KATP and Kir channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Kinase Inhibition: PKI (14-24)amide TFA vs. Staurosporine
For researchers in kinase signaling and drug development, the choice of a suitable inhibitor is critical for elucidating cellular pathways and validating potential drug targets. This guide provides an objective comparison between two widely used kinase inhibitors: PKI (14-24)amide TFA, a highly specific peptide inhibitor, and Staurosporine, a broad-spectrum small molecule inhibitor.
Introduction to the Inhibitors
This compound is a synthetic peptide fragment corresponding to residues 14-24 of the endogenous heat-stable Protein Kinase Inhibitor (PKI).[1][2][3] It is renowned for its high potency and specificity as an inhibitor of cAMP-dependent Protein Kinase A (PKA).[4][5][6] Its mechanism relies on acting as a pseudosubstrate, binding with high affinity to the catalytic subunit of PKA without being phosphorylated, thereby competitively blocking the enzyme's activity.[1]
Staurosporine , an alkaloid originally isolated from Streptomyces staurosporesa, is one of the most potent but non-selective protein kinase inhibitors discovered.[7][8] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a vast number of kinases, which explains its broad inhibitory profile.[6][9][10] This promiscuity makes it a powerful tool for inducing apoptosis in cell culture and as a general control for kinase inhibition, but complicates its use for studying specific kinase functions.[8][9][11]
Mechanism of Action
The fundamental difference between these two inhibitors lies in their mechanism of action and binding site on the kinase.
-
PKI (14-24)amide: Acts as a competitive inhibitor by mimicking a PKA substrate.[1] It binds to the active site where the substrate peptide would normally bind, preventing the phosphorylation of genuine PKA substrates. This interaction is highly specific due to the unique amino acid sequence recognized by the PKA catalytic subunit.
-
Staurosporine: Functions as a potent ATP-competitive inhibitor .[6][9][10] Its planar indolocarbazole structure fits into the adenine-binding pocket of the kinase catalytic domain, preventing ATP from binding and thus inhibiting the phosphotransfer reaction.[7] Because the ATP-binding site is highly conserved across the kinome, staurosporine inhibits a wide array of kinases.[7][12]
Quantitative Comparison: Potency and Selectivity
The primary distinguishing factor for researchers is the vast difference in selectivity between PKI (14-24)amide and staurosporine. While both are potent, their target profiles are fundamentally different.
Table 1: General Inhibitor Characteristics
| Feature | This compound | Staurosporine |
| Primary Target | Protein Kinase A (PKA)[2][3][4] | Broad Spectrum (PKC, PKA, and many others)[11][13] |
| Mechanism | Substrate-Competitive[1] | ATP-Competitive[6][9][10] |
| Selectivity | Highly Specific for PKA[1] | Non-Selective / Pan-Kinase Inhibitor[7][9][11] |
| Common Use Case | Specific inhibition of PKA signaling | General kinase inhibition, apoptosis induction[8][11] |
| Advantages | Allows for precise dissection of PKA pathways | Potent inhibition of a wide range of kinases |
| Disadvantages | Limited to PKA; peptide nature may affect cell permeability | Off-target effects make specific pathway analysis difficult |
Table 2: Comparative Kinase Inhibition (IC50 Values)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. The data below highlights the high selectivity of PKI versus the broad activity of staurosporine.
| Kinase Target | PKI (14-24)amide IC50 | Staurosporine IC50 |
| PKA | ~380 nM[1] | 7 - 15 nM[9][11][13] |
| PKCα | Inactive | 0.7 - 2 nM[8][11][13] |
| PKG | Inactive | 8.5 - 18 nM[11][13] |
| CaMKII | Inactive | 20 nM[13] |
| c-Fgr | Inactive | 2 nM[6][9] |
| Phosphorylase Kinase | Inactive | 3 nM[6][9][13] |
| S6 Kinase | Inactive | 5 nM[13] |
| MLCK | Inactive | 21 nM[13] |
| Note: IC50 values can vary based on experimental conditions (e.g., ATP concentration). The values presented are representative figures from published data. |
Experimental Protocols
General In Vitro Kinase Assay Protocol
This protocol provides a general framework for assessing kinase inhibition using a radiolabeling method. Specific conditions such as buffer components, substrate, and enzyme concentrations should be optimized for the kinase of interest.
Detailed Method:
-
Reagent Preparation :
-
Assay Buffer : Prepare a buffer suitable for the kinase, typically containing 20 mM MOPS or HEPES pH 7.2-7.5, 25 mM β-glycerophosphate, 1 mM DTT, and other components as needed.[14]
-
Inhibitor Stock : Dissolve PKI (14-24)amide in aqueous buffer. Dissolve Staurosporine in DMSO to create a high-concentration stock (e.g., 1 mM).[8][14] Prepare serial dilutions in the assay buffer.
-
Kinase : Dilute the purified kinase enzyme to the desired working concentration in assay buffer.
-
Substrate : Prepare the specific peptide or protein substrate for the kinase in the assay buffer.
-
ATP Mix : Prepare a solution containing non-radioactive ATP and [γ-³²P]ATP in a buffer with MgCl₂.[14] The final ATP concentration should be near the Kₘ for the kinase to accurately determine IC50 values.
-
-
Assay Execution :
-
In a microcentrifuge tube, add the kinase enzyme and the desired concentration of the inhibitor (PKI or staurosporine) or a vehicle control (DMSO for staurosporine).
-
Pre-incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate and the ATP mix.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[14]
-
-
Quantification and Analysis :
-
Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[14]
-
Perform a final wash with acetone.[14]
-
Quantify the radioactivity incorporated into the substrate using a scintillation counter.
-
Plot the remaining kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathway Context
To understand the practical implications of using these inhibitors, it is crucial to visualize their effects within a biological pathway. PKI specifically targets the cAMP/PKA pathway, a central signaling cascade.
The cAMP/PKA Signaling Pathway and PKI Inhibition
The cAMP pathway is a ubiquitous second messenger system.[15] An external signal (e.g., a hormone) binds to a G-protein coupled receptor (GPCR), activating Adenylyl Cyclase. This enzyme converts ATP to cyclic AMP (cAMP).[15][16] cAMP then binds to the regulatory subunits of PKA, causing them to release the active catalytic subunits.[17][18] These active subunits can then phosphorylate downstream targets, such as the transcription factor CREB.[19] PKI (14-24)amide specifically intercepts this last step by binding to and inactivating the freed catalytic subunits.[1]
Staurosporine, due to its pan-kinase activity, would inhibit not only PKA in this pathway but also potentially dozens of other kinases involved in parallel or downstream pathways, making it impossible to attribute the observed cellular effect solely to PKA inhibition.
Conclusion and Recommendations
The choice between this compound and staurosporine depends entirely on the experimental goal.
-
Choose this compound when the objective is to specifically investigate the role of PKA in a cellular process. Its high specificity provides confidence that the observed effects are due to the modulation of PKA activity.
-
Choose Staurosporine when a broad-spectrum kinase inhibitor is needed. It is an excellent positive control in kinase screening assays or for inducing apoptosis across a wide range of cell lines. However, due to its profound lack of selectivity, it is unsuitable for implicating a single kinase in a biological response.
For researchers in drug development, PKI provides a model for designing highly selective peptide-based inhibitors, while staurosporine serves as a classic scaffold from which more selective small molecule inhibitors have been developed. Understanding the distinct properties of these two compounds is essential for robust experimental design and accurate data interpretation in kinase research.
References
- 1. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pki (14-24)amide — TargetMol Chemicals [targetmol.com]
- 3. PKA | Biologically Active Compounds - chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 9. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 10. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. news-medical.net [news-medical.net]
- 17. pnas.org [pnas.org]
- 18. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PKI (14-24)amide TFA: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of PKI (14-24)amide TFA, a potent protein kinase A (PKA) inhibitor. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Waste Characterization and Hazard Assessment
Prior to disposal, it is crucial to characterize the waste stream containing this compound. The nature of the waste will determine the appropriate disposal route.
-
Unused or Expired this compound: Pure, unused, or expired solid compound.
-
Contaminated Materials: Personal protective equipment (PPE), weigh boats, pipette tips, and other materials that have come into contact with the compound.
-
Aqueous Solutions: Solutions of this compound in buffers or other aqueous media.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents.
-
Cell Culture Media: Media from experiments involving cells treated with this compound. This may be considered biohazardous waste.
The primary chemical hazards are associated with the trifluoroacetic acid (TFA) salt, which makes aqueous solutions acidic and potentially corrosive.
Personal Protective Equipment (PPE)
When handling this compound waste, the following minimum PPE should be worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal Procedures
The following step-by-step process outlines the recommended disposal procedures for different types of waste containing this compound.
Unused or Expired Solid Waste
Unused or expired solid this compound should be disposed of as chemical waste.
-
Segregation: Keep the compound in its original, clearly labeled container.
-
Waste Collection: Place the container in a designated hazardous waste collection bin.
-
Institutional Protocol: Follow your institution's specific procedures for chemical waste pickup and disposal, which is typically handled by the Environmental Health and Safety (EHS) department.
Contaminated Solid Materials
Disposable materials contaminated with this compound should also be treated as chemical waste.
-
Collection: Place all contaminated items (gloves, weigh boats, etc.) into a clearly labeled, sealed plastic bag or container.
-
Labeling: Label the container as "Hazardous Waste" and list the chemical contaminant (this compound).
-
Disposal: Dispose of the container through your institution's chemical waste management stream.
Aqueous Solutions
Aqueous solutions of this compound are acidic due to the TFA salt and require neutralization before disposal.
-
Neutralization:
-
Work in a well-ventilated area or a chemical fume hood.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution, to the aqueous waste while stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is between 6.0 and 8.0. Be cautious as neutralization will produce carbon dioxide gas, which can cause foaming.
-
-
Disposal of Neutralized Solution:
-
Once neutralized, the low concentration peptide solution may be permissible for drain disposal, depending on local regulations and institutional policies.
-
Crucially, always consult your institution's EHS guidelines before disposing of any chemical waste down the drain.
-
If drain disposal is not permitted, collect the neutralized solution in a clearly labeled hazardous waste container for EHS pickup.
-
Organic Solvent Solutions
Solutions of this compound in organic solvents must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix with aqueous or other incompatible waste streams.
-
Collection: Collect the organic solvent waste in a designated, properly sealed, and labeled solvent waste container.
-
Labeling: Clearly label the container with all chemical constituents, including the specific solvent and "this compound".
-
Disposal: Arrange for disposal through your institution's EHS department.
Cell Culture Media
Cell culture media containing this compound may need to be treated as biohazardous waste.
-
Decontamination: Decontaminate the media using a method approved by your institution's biosafety office, such as autoclaving or chemical disinfection (e.g., with 10% bleach).
-
Disposal: Following decontamination, the waste can typically be disposed of down the drain. However, confirm this with your institution's biosafety and EHS departments.
Quantitative Data for Disposal
While specific regulatory limits for this compound are not established, the disposal of its acidic solutions should adhere to general guidelines for corrosive waste.
| Parameter | Guideline | EPA Hazardous Waste Code |
| pH of Aqueous Waste | Must be neutralized to between 6.0 and 8.0 before considering drain disposal. | D002 (Corrosivity) for pH ≤ 2.0 |
Experimental Protocol: Neutralization of Aqueous Waste
This protocol details the steps for neutralizing acidic aqueous waste containing this compound.
Materials:
-
Aqueous waste containing this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution or 5% sodium carbonate (Na₂CO₃) solution
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate waste collection container
-
Personal Protective Equipment (PPE)
Procedure:
-
Don appropriate PPE (lab coat, gloves, safety glasses).
-
Perform the procedure in a chemical fume hood.
-
Place the beaker containing the acidic aqueous waste on a stir plate and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly and carefully add the sodium bicarbonate or sodium carbonate solution dropwise to the acidic waste.
-
Observe for effervescence (foaming) as CO₂ is produced. Add the base slowly to control the rate of gas evolution.
-
Periodically stop the addition of the base and check the pH of the solution using a pH strip or a pH meter.
-
Continue adding the base in small increments until the pH of the solution is stable between 6.0 and 8.0.
-
Once neutralized, dispose of the solution according to your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
